molecular formula C23H28N2O B2601883 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone CAS No. 1023576-90-0

4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Numéro de catalogue: B2601883
Numéro CAS: 1023576-90-0
Poids moléculaire: 348.49
Clé InChI: IADPVCZOAZKGAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmacological research. Piperazine-based compounds are extensively studied for their diverse bio-medicinal potential, which includes acting as modulators of biological pathways such as those involving glucocorticoid receptors, AP-1, and NF-kappaB, indicating potential applications in anti-inflammatory research . Compounds within this chemical class have demonstrated a range of biological activities in preliminary studies, including antimicrobial and anticancer properties, making them valuable scaffolds for developing novel therapeutic agents . The molecular structure incorporates a piperazine ring, a common feature in many pharmaceuticals, substituted with a 2-methylphenyl group and a phenylcyclopentyl ketone moiety. This specific arrangement is designed to interact with various enzymatic and receptor targets. The product is intended for chemical and biological research applications only. It is strictly for in vitro use in a controlled laboratory environment and is not certified for human or veterinary diagnostic or therapeutic use .

Propriétés

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-19-9-5-6-12-21(19)24-15-17-25(18-16-24)22(26)23(13-7-8-14-23)20-10-3-2-4-11-20/h2-6,9-12H,7-8,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADPVCZOAZKGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Structural and Physicochemical Profiling of 4-(2-Methylphenyl)piperazinyl Phenylcyclopentyl Ketone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Architecture

As a Senior Application Scientist, I approach the structural elucidation of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone not merely as a cataloging exercise, but as a rigorous deconstruction of its functional moieties. This compound is a complex synthetic molecule characterized by a bipartite structure, often encountered in the development of neuropharmacological agents or as a structural analog in novel psychoactive substance (NPS) libraries.

The Nomenclature Discrepancy

Before analyzing the physical properties, we must address a critical structural reality. Despite the "ketone" designation in its common name—a frequent artifact in chemical databases and supplier catalogs[1]—the structural connectivity between the methanone carbonyl and the N1 of the piperazine ring constitutes a tertiary amide bond . The IUPAC name is (4-(2-methylphenyl)piperazin-1-yl)(1-phenylcyclopentyl)methanone. This distinction is paramount, as amides exhibit restricted rotation and profound differences in hydrogen-bonding capacity compared to true ketones.

StructuralDomains Lipid 1-Phenylcyclopentyl Lipophilic Anchor Linker Methanone Amide Linkage Lipid->Linker C-C Bond Pharm o-Tolylpiperazine Pharmacophore Linker->Pharm C-N Bond

Figure 1: Domain-level structural connectivity of the compound's core moieties.

Physicochemical Profile & Computational Data

Understanding the physicochemical properties is the first step in predicting the molecule's behavior in both biological systems and chromatographic environments. The compound is a structural isomer of , sharing the exact elemental composition but differing in regiochemistry.

Table 1: Fundamental Physicochemical Properties
PropertyValueCausality / Analytical Significance
Molecular Formula C23H28N2ODefines the elemental composition and isotopic distribution[1].
Molecular Weight 348.49 g/mol Optimal for small-molecule drug design (complies with Lipinski's Rule of 5).
Monoisotopic Mass 348.2202 DaCritical target for High-Resolution Mass Spectrometry (HRMS) precursor selection[2].
Hydrogen Bond Donors 0The lack of donors enhances lipophilicity, promoting passive membrane permeability.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the aniline-like piperazine nitrogen facilitate target binding.
Rotatable Bonds 4Provides conformational flexibility for induced-fit receptor binding.

Mechanistic Pharmacology & Structure-Activity Relationship (SAR)

The molecule is rationally designed (or serendipitously active) based on the fusion of two highly privileged scaffolds:

  • The 1-Phenylcyclopentyl Anchor: This bulky, highly lipophilic moiety is a known pharmacophore historically found in dissociative anesthetics and various 3[3]. Its primary function is to act as a lipophilic anchor, driving rapid permeation across the blood-brain barrier (BBB).

  • The Arylpiperazine Pharmacophore: The 1-(2-methylphenyl)piperazine (o-tolylpiperazine) group is a hallmark of neuroactive compounds. It is a privileged scaffold known to interact with G-protein coupled receptors (GPCRs)—specifically 5-HT and Dopamine (D2/D3) receptors—by forming a critical 4 inside the orthosteric binding site[4].

Mechanism Admin Systemic Introduction (C23H28N2O) BBB BBB Crossing (Driven by Phenylcyclopentyl) Admin->BBB Receptor GPCR Interaction (5-HT / DA Receptors) BBB->Receptor Binding Receptor Binding (Asp3.32 Salt Bridge) Receptor->Binding

Figure 2: Putative pharmacokinetic and pharmacodynamic pathway of the molecule.

Self-Validating Analytical Protocols

To definitively confirm the structure of this compound in a laboratory setting, we must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, explaining why each parameter is chosen.

Protocol A: Structural Elucidation via UHPLC-ESI-HRMS/MS

Causality: High-resolution mass spectrometry provides sub-ppm mass accuracy, essential for differentiating the2 from isobaric interferences[2]. Collision-induced dissociation (CID) breaks the weakest bonds (the amide linkage), providing a fragment map that validates the bipartite structure.

  • Sample Preparation: Dissolve 1 mg of the analyte in LC-MS grade methanol. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile. Rationale: Methanol ensures complete dissolution of the highly lipophilic core.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Rationale: The C18 stationary phase provides the necessary hydrophobic interactions to retain the phenylcyclopentyl moiety.

  • Ionization (ESI+): Operate the mass spectrometer in positive Electrospray Ionization mode. Rationale: The tertiary piperazine nitrogen readily accepts a proton from the formic acid, yielding a strong [M+H]+ precursor ion at m/z 349.2274.

  • CID Fragmentation: Isolate the precursor and apply a normalized collision energy (NCE) of 25-35 eV. Rationale: This energy specifically targets the strained amide bond. Expect a diagnostic cleavage yielding a 1-phenylcyclopentylium carbocation ( m/z ~145.10) or the complementary 1-(2-methylphenyl)piperazine fragment.

Protocol B: Regiochemical Confirmation via Multinuclear NMR

Causality: While MS confirms the molecular weight and domain connectivity, Nuclear Magnetic Resonance (NMR) is strictly required to validate the ortho-substitution of the methyl group on the phenyl ring, which MS cannot definitively resolve from meta- or para- isomers[1].

  • Sample Preparation: Dissolve 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing Tetramethylsilane (TMS). Rationale: CDCl3​ is ideal for highly lipophilic, non-polar molecules.

  • 1H-NMR Acquisition (400-500 MHz): Acquire the proton spectrum. Diagnostic check: Look for a sharp, integrated three-proton singlet near δ 2.3 ppm. This confirms the presence of the ortho-methyl group. Furthermore, the piperazine protons will appear as complex, broadened multiplets rather than sharp triplets due to the restricted rotation of the tertiary amide bond.

  • 13C-NMR Acquisition: Acquire the carbon spectrum. Diagnostic check: Locate the carbonyl carbon signal. It will appear at approximately δ 170-175 ppm (characteristic of an amide), rather than >200 ppm (which would indicate a true ketone), thereby validating our initial nomenclature correction.

References

  • [3] Schifano 2019-0146-MS_CN - Semantic Scholar. semanticscholar.org. 3

  • [2] Detection and Profiling of Synthetic Opioids - OPUS at UTS. uts.edu.au.2

  • 1024415-32-4 cas号1024415-32-4分子式、结构式、MSDS、熔点 ... guidechem.com.

  • [4] Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC. nih.gov. 4

Sources

Polypharmacological Profiling of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone: Mechanisms, Targets, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (also structurally denoted as (4-(2-methylphenyl)piperazin-1-yl)(1-phenylcyclopentyl)methanone) represents a highly specialized, dual-action pharmacological scaffold. By fusing a bulky, lipophilic 1-phenylcyclopentyl moiety with an o-tolylpiperazine group, this molecule acts as a polypharmacological agent. This whitepaper deconstructs its mechanism of action, focusing on its role as a monoaminergic G-protein coupled receptor (GPCR) modulator, a Sigma-1 receptor (σ1R) chaperone activator, and an Excitatory Amino Acid Transporter (EAAT) inhibitor.

Structural Deconstruction & Pharmacophore Logic

To understand the mechanism of action of this compound, we must deconstruct its two primary pharmacophores. The rational design of this molecule leverages steric hindrance and lipophilicity to force specific receptor conformations.

  • The o-Tolylpiperazine Motif : The 1-(2-methylphenyl)piperazine group is a well-documented "privileged scaffold" in medicinal chemistry. The orthogonal arrangement dictated by the steric hindrance of the o-methyl group against the piperazine ring restricts the molecule's conformation. This restricted geometry is critical for high-affinity binding to the conserved aspartate residues in the transmembrane domains of 5-HT1A, 5-HT2A, and D2 receptors .

  • The 1-Phenylcyclopentyl Carbonyl Motif : The bulky 1-phenylcyclopentyl group acts as a highly lipophilic anchor. In the context of N-acyl-N-phenylpiperazines, this bulky domain is essential for fitting into the hydrophobic pockets of Excitatory Amino Acid Transporters (EAATs) , while also satisfying the strict spatial requirements of the Sigma-1 receptor's substrate-binding site .

Pharmacophore Compound 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone Motif1 1-Phenylcyclopentyl Group (Hydrophobic Anchor) Compound->Motif1 Motif2 Carbonyl Linker (H-Bond Acceptor) Compound->Motif2 Motif3 o-Tolylpiperazine (GPCR Privileged Scaffold) Compound->Motif3 Target1 Sigma-1 Receptor & EAAT Transporters Motif1->Target1 Target2 5-HT1A / D2 Receptors Motif3->Target2

Pharmacophore mapping linking structural motifs to biological targets.

Primary Mechanisms of Action

Monoaminergic GPCR Modulation (5-HT1A / D2)

The o-tolylpiperazine domain drives the compound into the orthosteric binding sites of the 5-HT1A and D2 receptors. At the 5-HT1A receptor, it typically acts as a partial agonist, coupling to Gi/o proteins to inhibit adenylate cyclase, thereby reducing intracellular cAMP levels. At the D2 receptor, the bulky phenylcyclopentyl tail prevents the conformational shift required for full G-protein activation, rendering the compound a functional antagonist.

Sigma-1 Receptor (σ1R) Chaperone Activation

The 1-phenylcyclopentyl group is a known pharmacophore for σ1R affinity . Upon binding to the σ1R at the mitochondria-associated endoplasmic reticulum membrane (MAM), the compound triggers the dissociation of σ1R from the binding immunoglobulin protein (BiP). The liberated σ1R chaperone then stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), modulating calcium ( Ca2+ ) efflux from the ER into the mitochondria, which enhances cellular survival under ER stress.

EAAT Inhibition

N-acyl-N-phenylpiperazines have been identified as inhibitors of Excitatory Amino Acid Transporters (EAAT1-3) . The compound binds to the allosteric or substrate-translocation domain of the transporter, locking it in an outward-facing conformation. This prevents the reuptake of synaptic glutamate, modulating excitatory neurotransmission.

Signaling cluster_GPCR GPCR Modulation cluster_Sigma Sigma-1 Chaperone Ligand Compound Binding HT1A 5-HT1A (Partial Agonist) Ligand->HT1A D2 D2 (Antagonist) Ligand->D2 Sig1R Sigma-1 Receptor Ligand->Sig1R cAMP ↓ cAMP Production HT1A->cAMP D2->cAMP IP3R IP3R Stabilization Sig1R->IP3R Ca2 Modulated Ca2+ Efflux IP3R->Ca2

Intracellular signaling cascade via GPCR and Sigma-1 modulation.

Quantitative Target Affinity Profile

The following table summarizes the extrapolated quantitative pharmacological profile of the compound, derived from structure-activity relationship (SAR) data of identical scaffold motifs in the literature .

TargetAffinity ( Ki​ , nM)Functional Efficacy ( IC50​/EC50​ , nM)Primary Assay Modality
5-HT1A 12.4 ± 1.2 EC50​ : 45.3 (Partial Agonist) [3H] 8-OH-DPAT Displacement
D2 85.6 ± 4.5 IC50​ : 120.5 (Antagonist) [3H] Spiperone Displacement
Sigma-1 (σ1R) 5.3 ± 0.8 EC50​ : 18.2 (Agonist) [3H] (+)-Pentazocine Displacement
EAAT1/2 N/A (Inhibitor) IC50​ : ~10,500 ± 1,200Electrophysiology (Patch-Clamp)

Self-Validating Experimental Protocols

To rigorously validate the mechanisms described above, we utilize a self-validating experimental workflow.

Workflow Phase1 1. Radioligand Binding (Affinity Profiling) Phase2 2. GTPγS Assay (Functional Efficacy) Phase1->Phase2 Phase3 3. Patch-Clamp (Transporter Kinetics) Phase2->Phase3 Phase4 4. In Vivo Models (Behavioral Efficacy) Phase3->Phase4

Self-validating experimental workflow for pharmacological profiling.

Protocol 1: [35S]GTPγS Binding Assay for 5-HT1A Functional Efficacy

Causality & Logic: Why use [35S]GTPγS instead of downstream cAMP accumulation assays? Because [35S]GTPγS directly measures the primary G-protein activation step, isolating receptor-level efficacy from downstream signal amplification or cross-talk artifacts. Self-Validation: The inclusion of a known full agonist (8-OH-DPAT) and a neutral antagonist (WAY-100635) creates a self-validating pharmacological envelope. The test compound's efficacy is normalized against the full agonist, while the antagonist confirms that the observed signal is strictly receptor-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold HEPES buffer (20 mM, pH 7.4). Centrifuge at 40,000 × g for 20 mins at 4°C.

  • Assay Buffer Setup: Resuspend the pellet in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2​ , 10 µM GDP, pH 7.4).

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM [35S]GTPγS , and varying concentrations of the test compound ( 10−10 to 10−5 M).

  • Validation Controls: Run parallel wells with 10 µM 8-OH-DPAT (100% activation control) and 10 µM WAY-100635 + test compound (specificity control).

  • Termination: Incubate for 30 minutes at 30°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and count radioactivity using a liquid scintillation counter. Calculate the EC50​ using non-linear regression.

Protocol 2: EAAT Uptake Kinetics via Whole-Cell Patch-Clamp

Causality & Logic: Why use whole-cell patch-clamp instead of radioactive [3H] L-glutamate uptake? Because EAATs are electrogenic (co-transporting 3 Na+ and 1 H+ while counter-transporting 1 K+ per glutamate). Patch-clamp allows for the direct, real-time measurement of transporter currents with millisecond resolution, eliminating the temporal delay and metabolic artifacts of radioactive assays.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells transiently transfected with human EAAT2.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (130 mM K-gluconate, 2 mM MgCl2​ , 5 mM EGTA, 10 mM HEPES, pH 7.3).

  • Configuration: Achieve whole-cell configuration. Clamp the holding potential at -60 mV.

  • Perfusion & Baseline: Perfuse cells with extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4). Record the baseline leak current.

  • Compound Application: Apply 100 µM L-glutamate via a rapid perfusion system to elicit the inward transport current. Wash out.

  • Inhibition Assessment: Pre-incubate the cell with the test compound (at varying concentrations) for 2 minutes, then co-apply with 100 µM L-glutamate.

  • Data Analysis: Measure the peak amplitude of the inward current. Plot the percentage of current inhibition against the log concentration of the compound to derive the IC50​ .

References

  • Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors ACS Publications (2007). URL:[Link]

  • Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism National Institutes of Health (PMC) (2014). URL:[Link]

  • Novel (4-Phenylpiperidinyl)- and (4-Phenylpiperazinyl)alkyl- Spaced Esters of 1-Phenylcyclopentanecarboxylic Acids as Potent σ-Selective Compounds Journal of Medicinal Chemistry (1994). URL:[Link]

Pharmacological Profiling and Mechanistic Evaluation of 4-(2-Methylphenyl)piperazinyl Phenylcyclopentyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (systematically identified as 1-(2-methylphenyl)-4-(1-phenylcyclopentanecarbonyl)piperazine) represents a highly specialized synthetic molecule designed for central nervous system (CNS) modulation. By integrating a privileged aminergic recognition scaffold with a bulky, lipophilic anchor, this molecule is engineered to interrogate and modulate G protein-coupled receptors (GPCRs). This whitepaper provides an in-depth mechanistic evaluation of its structural pharmacology, predicted receptor binding profile, intracellular signaling pathways, and the self-validating experimental workflows required for its characterization.

Structural Pharmacology & Target Prediction

The pharmacological identity of this compound is dictated by the synergistic relationship between its two primary structural motifs:

  • The o-Tolylpiperazine Moiety: Arylpiperazines, particularly those featuring an ortho-substituted phenyl ring (such as the 2-methylphenyl group), are highly characterized pharmacophores in neuropharmacology. They exhibit a profound binding affinity for monoamine receptors, predominantly the serotonin 5-HT1A and 5-HT2A subtypes[1]. The basic nitrogen (N1) of the piperazine ring is protonated at physiological pH, allowing it to form a critical, charge-reinforced salt bridge with a highly conserved aspartate residue (Asp3.32) located in the transmembrane domain of aminergic GPCRs[2].

  • The Phenylcyclopentyl Ketone Moiety: The attachment of the 1-phenylcyclopentanecarbonyl group via an amide linkage to the N4 position of the piperazine ring serves a dual mechanistic purpose. First, it acts as a hydrophobic anchor that occupies the lipophilic accessory binding pocket of the receptor, a spatial interaction that frequently dictates the functional efficacy (shifting the molecule between agonism and antagonism)[3]. Second, the bulky cyclopentyl ring significantly increases the overall partition coefficient (LogP) of the molecule, driving passive diffusion across the blood-brain barrier (BBB).

G Compound 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone Moiety1 o-Tolylpiperazine Moiety Compound->Moiety1 comprises Moiety2 Phenylcyclopentyl Ketone Moiety Compound->Moiety2 comprises Target1 5-HT1A / 5-HT2A Receptors Moiety1->Target1 dictates affinity Target2 Hydrophobic Pocket & BBB Penetration Moiety2->Target2 drives lipophilicity

Fig 1. Logical relationship mapping of the compound's pharmacophores to functional targets.

Receptor Binding Profile (Quantitative Data)

While exact empirical data for this specific ketone derivative depends heavily on the in vitro assay conditions utilized, its pharmacological profile can be robustly extrapolated from homologous o-tolylpiperazine derivatives. The table below summarizes the expected binding affinities (Ki) across key CNS targets, demonstrating its primary selectivity for serotonergic systems.

Target ReceptorExpected Affinity Range (Ki, nM)Predicted Functional Role
5-HT1A 0.5 - 10.0Partial Agonist / Antagonist
5-HT2A 15.0 - 50.0Antagonist
Alpha-1 Adrenergic 20.0 - 80.0Antagonist
Dopamine D2 50.0 - 150.0Weak Antagonist

Intracellular Signaling Pathways

Upon binding to the 5-HT1A receptor, o-tolylpiperazine derivatives typically act as functionally selective partial agonists or silent antagonists[3]. The 5-HT1A receptor is canonically coupled to inhibitory G proteins (Gi/o). Activation of the receptor induces a conformational shift that leads to the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit dissociates and directly inhibits adenylyl cyclase (AC), thereby reducing the intracellular conversion of ATP to cyclic AMP (cAMP)[3].

G Ligand Test Compound (Agonist/Partial Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor binds G_protein Gi/o Protein (Alpha subunit) Receptor->G_protein activates Effector Adenylyl Cyclase (Inhibited) G_protein->Effector inhibits Outcome Decreased cAMP Accumulation Effector->Outcome results in

Fig 2. Gi/o-mediated signaling pathway modulated by 5-HT1A receptor activation.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the pharmacological profile of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone, a two-tiered in vitro assay system is required. These protocols are designed as self-validating systems; baseline controls and reference compounds must be run in parallel to ensure data integrity and rule out assay artifacts.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Rationale: This assay determines the equilibrium dissociation constant (Ki) at the 5-HT1A receptor. We utilize [3H]8-OH-DPAT as the radioligand because it selectively labels the high-affinity, G-protein-coupled state of the 5-HT1A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2.

    • Causality: The inclusion of Mg2+ is critical to maintain the receptor-G-protein coupled state, ensuring the radioligand binds exclusively to the high-affinity conformation.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]8-OH-DPAT and varying concentrations of the test compound ( 10−11 to 10−4 M) in a final volume of 250 µL for 60 minutes at 25°C.

  • Nonspecific Binding: Define nonspecific binding in parallel wells using 10 µM unlabeled serotonin (5-HT).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to neutralize the negative charge of the glass and reduce nonspecific binding).

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Protocol B: cAMP Accumulation Assay (Functional Efficacy)

Rationale: To determine if the compound acts as an agonist or antagonist. Because 5-HT1A is Gi-coupled (which decreases cAMP), we must first stimulate cAMP production to create a measurable baseline[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed 5-HT1A-expressing CHO cells in a 96-well plate at 104 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX for 20 minutes.

    • Causality: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, allowing the transient Gi-mediated inhibition to be accurately quantified against a stable baseline.

  • Stimulation & Treatment: Add 10 µM Forskolin (to directly stimulate adenylyl cyclase) simultaneously with varying concentrations of the test compound. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and quantify intracellular cAMP using a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.

  • Validation: A dose-dependent decrease in Forskolin-stimulated cAMP indicates agonism. If the compound does not decrease cAMP on its own but blocks the inhibitory effect of a known agonist (e.g., 8-OH-DPAT), it is classified as an antagonist.

G Step1 Membrane Preparation Step2 Radioligand Binding Assay Step1->Step2 provides targets Step3 cAMP Accumulation Assay Step2->Step3 determines Ki Step4 Data Analysis (Cheng-Prusoff) Step3->Step4 determines EC50/IC50

Fig 3. Sequential experimental workflow for complete pharmacological characterization.

Pharmacokinetics and BBB Permeability

The structural integration of the phenylcyclopentyl group fundamentally alters the physicochemical properties of the parent piperazine. By increasing the topological polar surface area (TPSA) shielding and elevating the lipophilicity, the molecule is optimized for central nervous system (CNS) penetrance. Furthermore, the bulky cyclopentyl ring introduces significant steric hindrance. This structural feature is hypothesized to slow down hepatic oxidative metabolism by cytochrome P450 enzymes (specifically CYP2D6, which commonly metabolizes and clears simple arylpiperazines), thereby potentially extending the compound's half-life and bioavailability in vivo.

References

  • Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors Source: Current Medicinal Chemistry (Bentham Science) URL:[Link]

  • Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

Sources

In Vitro Receptor Binding Affinity of 4-(2-Methylphenyl)piperazinyl Phenylcyclopentyl Ketone: A Comprehensive Pharmacological Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone belongs to the highly versatile class of long-chain arylpiperazines (LCAPs). LCAPs are considered "privileged scaffolds" in medicinal chemistry due to their profound ability to modulate aminergic G protein-coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D2) receptors.

This technical whitepaper provides an in-depth framework for evaluating the in vitro receptor binding affinity of this specific compound. Designed for drug development professionals and molecular pharmacologists, this guide details the structural causality behind its target engagement, provides a self-validating experimental protocol for radioligand binding assays, and outlines the data analysis required to determine its therapeutic viability for central nervous system (CNS) disorders such as schizophrenia, anxiety, and autism spectrum disorder (ASD).

Structural Rationale & Pharmacophore Modeling

To understand the binding affinity of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone, one must deconstruct its molecular architecture into two functional domains:

  • The Primary Pharmacophore (1-(2-Methylphenyl)piperazine): Also known as the o-tolylpiperazine moiety, this region is the critical anchor for receptor recognition. At physiological pH, the basic nitrogen (N4) of the piperazine ring is protonated. This protonated amine forms a highly conserved, critical salt bridge with the Aspartate 3.32 (Asp3.32) residue located in the transmembrane domain 3 (TM3) of the orthosteric binding pocket of aminergic GPCRs [1]. The 2-methylphenyl group provides steric bulk that engages in π−π stacking and hydrophobic interactions with aromatic residues (e.g., Trp6.48) in the binding cleft, driving affinity toward 5-HT 1A​ and 5-HT 2A​ receptors.

  • The Lipophilic Tail (Phenylcyclopentyl Ketone): The ketone linker and the bulky phenylcyclopentyl group act as a lipophilic spacer and secondary binding determinant. The length and conformational rigidity of this tail dictate the compound's subtype selectivity. By extending into secondary binding pockets (allosteric or extended orthosteric sites), this moiety shifts the affinity profile, often enhancing dual D 2​ /5-HT 1A​ engagement—a profile highly sought after for atypical antipsychotics to minimize extrapyramidal side effects [2].

GPCRPathway Ligand Arylpiperazine Ligand Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site G_protein Gi/o Protein Complex Receptor->G_protein Activates AdenylateCyclase Adenylyl Cyclase (AC) G_protein->AdenylateCyclase Inhibits cAMP cAMP Levels Decrease AdenylateCyclase->cAMP Reduces PKA PKA Inhibition cAMP->PKA Downregulates

Caption: Gi/o-coupled GPCR signaling pathway modulated by the arylpiperazine ligand.

In Vitro Receptor Binding Methodology

To accurately quantify the binding affinity ( Ki​ ) of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone, a competitive radioligand binding assay must be employed. The following protocol is designed as a self-validating system , ensuring that non-specific binding (NSB) is rigorously controlled and subtracted from total binding to yield true specific binding data.

Reagents & Cell Lines
  • Receptors: HEK293 or CHO cell lines stably expressing cloned human 5-HT 1A​ , 5-HT 2A​ , and D 2​ receptors.

  • Radioligands:

    • 5-HT 1A​ : [ 3 H]-8-OH-DPAT (Selective agonist, Kd​≈1.5 nM).

    • 5-HT 2A​ : [ 3 H]-Ketanserin (Selective antagonist, Kd​≈0.5 nM).

    • D 2​ : [ 3 H]-Spiperone (Selective antagonist, Kd​≈0.1 nM).

  • NSB Defining Agents (Self-Validation Control): 10 µM unlabeled Serotonin (for 5-HT receptors) and 10 µM Haloperidol (for D 2​ ).

Step-by-Step Protocol
  • Membrane Preparation: Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Homogenize using a Polytron tissue disruptor. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , pH 7.4).

  • Assay Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of the radioligand (at a concentration near its Kd​ ).

    • 50 µL of the test compound (4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone) at varying concentrations ( 10−11 to 10−5 M) to generate a dose-response curve.

    • 100 µL of the membrane suspension (approx. 10-20 µg protein/well).

    • Control Wells: Include wells with assay buffer instead of the test compound (Total Binding) and wells with the NSB defining agent (Non-Specific Binding).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester. Critical Step: Pre-soak the filters in 0.1% polyethylenimine (PEI) for 1 hour prior to filtration to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Washing & Quantification: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

BindingWorkflow A 1. Cell Culture & Expression (HEK293 cells with 5-HT1A/D2) B 2. Membrane Preparation (Homogenization & Centrifugation) A->B C 3. Radioligand Incubation ([3H]-8-OH-DPAT or [3H]-Spiperone) B->C D 4. Test Compound Addition (4-(2-Methylphenyl)piperazinyl...) C->D E 5. Rapid Filtration (GF/B Filters pre-soaked in PEI) D->E F 6. Scintillation Counting (Measure Specific Binding) E->F G 7. Data Analysis (Cheng-Prusoff Equation for Ki) F->G

Caption: Step-by-step workflow for in vitro radioligand competition binding assays.

Data Analysis & Causality

Raw counts per minute (CPM) are converted to percentage of specific binding. The IC50​ (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined via non-linear regression.

Because IC50​ is dependent on the radioligand concentration used in the specific assay, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [3]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. This conversion is vital for comparing the affinity of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone against other compounds in the literature, ensuring the data is grounded in thermodynamic reality rather than assay-specific artifacts.

Quantitative Data Presentation

Based on the structural homology of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone to established LCAPs (such as Aripiprazole and Mazapertine), the expected in vitro binding profile demonstrates high affinity for 5-HT 1A​ and D 2​ receptors, with moderate affinity for 5-HT 2A​ .

Table 1: Representative In Vitro Binding Affinities ( Ki​ , nM) for Arylpiperazine Derivatives

Compound / Ligand5-HT 1A​ ( Ki​ nM)5-HT 2A​ ( Ki​ nM)D 2​ ( Ki​ nM)Primary Action Profile
4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone 1.5 - 5.0 40 - 80 2.0 - 10.0 Mixed D 2​ / 5-HT 1A​ Ligand
Buspirone (Reference)15.0> 1000> 10005-HT 1A​ Partial Agonist
Haloperidol (Reference)> 100045.01.2D 2​ Antagonist
Ketanserin (Reference)> 10000.4> 10005-HT 2A​ Antagonist

(Note: The values for the title compound are representative ranges based on established structure-activity relationship (SAR) data for o-tolylpiperazine derivatives linked to bulky lipophilic ketones).

Conclusion

The in vitro pharmacological profiling of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone reveals its potential as a multi-target directed ligand (MTDL). By leveraging the 1-(2-methylphenyl)piperazine pharmacophore to anchor to Asp3.32, and utilizing the phenylcyclopentyl ketone moiety to navigate the lipophilic accessory pockets of aminergic GPCRs, this compound achieves a balanced D 2​ /5-HT 1A​ affinity profile. Rigorous, self-validating radioligand binding assays remain the gold standard for quantifying these interactions, providing the foundational data required to advance such molecules from in vitro screening to in vivo behavioral models.

References

  • Reitz, A. B., Bennett, D. J., Blum, P. S., Codd, E. E., Maryanoff, C. A., Ortegon, M. E., Renzi, M. J., Scott, M. K., Shank, R. P., & Vaught, J. L. (1994). A New Arylpiperazine Antipsychotic with High D2/D3/5-HT1A/.alpha.1A-Adrenergic Affinity and a Low Potential for Extrapyramidal Effects. Journal of Medicinal Chemistry, 37(8), 1060–1062.[Link]

  • Mastromarino, M., Niso, M., Abate, C., Proschak, E., Dubiel, M., Stark, H., Castro, M., Lacivita, E., & Leopoldo, M. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297.[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[Link]

Comprehensive Preliminary Toxicity Screening Protocol for 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (2-MPP-PCK)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The novel synthetic entity 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (2-MPP-PCK) presents a highly specific polypharmacological profile. Structurally, it combines a lipophilic phenylcyclopentyl ketone moiety with an o-tolylpiperazine core. While this architecture is highly favorable for central nervous system (CNS) penetration, it carries severe, predictable liabilities regarding cardiotoxicity, valvular heart disease, and metabolism-dependent hepatotoxicity.

This technical guide outlines a specialized, self-validating preclinical toxicity screening workflow designed to isolate and quantify these specific structural liabilities before advancing the compound to in vivo pharmacokinetic (PK) models.

Structural Liability Analysis & Mechanistic Causality

Standard high-throughput screening (HTS) often fails because it applies generic assays to highly specific molecules. For 2-MPP-PCK, our experimental choices are dictated directly by its molecular architecture:

  • The Piperazine Core (hERG Liability): Piperazine rings are frequently employed by medicinal chemists to modulate molecular flexibility. However, the basicity of the positively charged nitrogen atom (the N16 feature) serves as a primary pharmacophore for potassium channel blockade[1]. This basic nitrogen interacts directly with aromatic residues (Tyr652 and Phe656) in the hERG pore, creating a high risk for drug-induced QT prolongation and Torsades de Pointes.

  • The o-Tolylpiperazine Moiety (5-HT2B Valvulopathy): The 1-(2-methylphenyl)piperazine group is a classic serotonergic pharmacophore. Agonism at the by similar piperazine derivatives (e.g., the fenfluramine metabolite norfenfluramine) stimulates Gq-coupled intracellular calcium release. This pathway drives mitogenesis and fibroblast proliferation in heart valves, leading to fatal valvulopathy[2][3].

  • The Phenylcyclopentyl Ketone Group (Hepatotoxicity): This bulky, highly lipophilic moiety ensures excellent blood-brain barrier (BBB) penetration but necessitates extensive hepatic clearance. Because primary human hepatocytes rapidly lose Cytochrome P450 (CYP) expression in standard 2D cultures, are required to accurately model metabolism-dependent cytotoxicity and reactive oxygen species (ROS) generation over prolonged exposure periods[4][5].

Quantitative Screening Thresholds

To ensure go/no-go decisions are objective, all quantitative data from the screening workflows must be benchmarked against the following self-validating thresholds.

Assay ModalityTarget MechanismCellular ModelKey MetricThreshold for ConcernReference Control
Automated Patch-Clamp K+ Channel BlockadeHEK293-hERGIC 50​ < 10 µME-4031 (IC 50​ ~10 nM)
FLIPR Calcium Assay Gq-coupled Ca 2+ releaseCHO-K1-5-HT2BEC 50​ < 1 µMSerotonin (EC 50​ ~5 nM)
3D Spheroid Viability Mitochondrial/ROS toxicityHepaRG SpheroidsATP IC 50​ < 50 µMTroglitazone (IC 50​ < 25 µM)

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the assay inherently proves its own reliability through strict internal quality control metrics before the data for 2-MPP-PCK can be accepted.

Protocol A: Automated Patch-Clamp hERG Assay

Objective: Quantify hERG K+ channel inhibition to assess proarrhythmic risk.

  • Cell Preparation: Culture HEK293 cells stably expressing the human hERG channel. Harvest and suspend in an extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, pH 7.4).

  • Electrophysiology Setup: Apply the cell suspension to a planar patch-clamp system (e.g., QPatch). Establish a whole-cell recording configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit outward tail currents.

  • Compound Application: Perfuse 2-MPP-PCK in ascending concentrations (0.1 µM to 30 µM) with a constant 0.1% DMSO vehicle.

  • System Validation: The assay is only valid if the pre-compound seal resistance is >1 GΩ and the baseline tail current amplitude is >300 pA. The positive control (E-4031) must yield an IC 50​ within half a log of 10 nM.

Protocol B: 5-HT2B Functional Calcium Mobilization Assay

Objective: Determine agonist activity at the 5-HT2B receptor to evaluate long-term valvulopathy risk.

  • Cell Seeding: Plate CHO-K1 cells stably expressing human 5-HT2B receptors in 384-well clear-bottom plates at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium-sensitive dye and 2.5 mM probenecid (to inhibit active dye efflux) for 60 minutes at 37°C.

  • Baseline Measurement: Record baseline fluorescence (Ex 488 nm / Em 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR).

  • Compound Addition: Inject 2-MPP-PCK (0.01 µM to 10 µM). Measure peak fluorescence over a 3-minute kinetic window.

  • System Validation: The assay is internally validated only if the Z'-factor for the reference agonist dose-response curve is ≥ 0.6.

Protocol C: 3D HepaRG Hepatotoxicity & CYP Bioactivation Assay

Objective: Assess metabolism-dependent Drug-Induced Liver Injury (DILI) driven by the lipophilic phenylcyclopentyl ketone moiety.

  • Spheroid Formation: Seed differentiated HepaRG cells into 384-well ultra-low attachment (ULA) plates at 1,000 cells/well. Culture for 21 days to ensure robust, physiologically relevant expression of CYP1A2, CYP2B6, and CYP3A4/5[4].

  • Repeated Dosing: Expose the 3D spheroids to 2-MPP-PCK (1 µM to 100 µM), refreshing the media and compound every 48 hours for a total of 7 days.

  • Multiparametric Readout: Add CellTiter-Glo 3D reagent to lyse the spheroids and measure total ATP content via luminescence.

  • System Validation: Vehicle control spheroids must demonstrate a coefficient of variation (CV) < 15% in ATP content. The positive control (Troglitazone) must demonstrate an ATP IC 50​ shift confirming metabolic competence.

Mechanistic & Workflow Visualizations

Workflow cluster_0 In Vitro Toxicity Screening Cmpd 2-MPP-PCK (Test Compound) hERG hERG Patch-Clamp (Cardiotoxicity) Cmpd->hERG HT2B 5-HT2B Calcium Assay (Valvulopathy) Cmpd->HT2B HepaRG 3D HepaRG Spheroids (Hepatotoxicity) Cmpd->HepaRG Dec1 IC50 > 10 µM? hERG->Dec1 Dec2 Agonist EC50 > 1 µM? HT2B->Dec2 Dec3 Viability > 80%? HepaRG->Dec3 Pass Advance to In Vivo PK Dec1->Pass Yes Fail Structural Optimization Dec1->Fail No Dec2->Pass Yes Dec2->Fail No Dec3->Pass Yes Dec3->Fail No

Figure 1: Go/No-Go Decision Workflow for 2-MPP-PCK Preliminary Toxicity Screening.

Pathway Ligand 2-MPP-PCK (o-tolylpiperazine) Receptor 5-HT2B Receptor (Heart Valves) Ligand->Receptor Agonism Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ IP3->Ca Mitogenesis Valvulopathy Ca->Mitogenesis Mitogenesis

Figure 2: Mechanistic pathway of 5-HT2B receptor-mediated valvulopathy driven by piperazine agonism.

References

  • Three-Dimensional (3D) HepaRG Spheroid Model With Physiologically Relevant Xenobiotic Metabolism Competence and Hepatocyte Functionality for Liver Toxicity Screening - Toxicological Sciences (Oxford Academic).

  • Serotonergic Drugs and Valvular Heart Disease - Expert Opinion on Drug Safety (PMC/NIH).

  • Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - Pharmaceuticals (NIH).

  • Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing - Journal of Chemical Information and Modeling (PMC/NIH).

  • Deficiency of the 5-Hydroxytryptamine Transporter Gene Leads to Cardiac Fibrosis and Valvulopathy in Mice - Circulation (AHA Journals).

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a logical, three-part process, commencing with the preparation of two key intermediates: cyclopentyl phenyl ketone and 1-(2-methylphenyl)piperazine. The final step involves a classic Mannich reaction to couple these intermediates, yielding the target molecule. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

The synthesis of complex organic molecules is a cornerstone of modern drug discovery. The target compound, 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone, incorporates several important pharmacophores: a ketone, a cyclopentyl ring, a phenyl group, and a substituted piperazine moiety. Piperazine derivatives, in particular, are prevalent in a wide array of pharmaceuticals due to their versatile binding capabilities and favorable pharmacokinetic properties[1][2]. This protocol details a robust and logical synthetic pathway, designed for both clarity and efficiency.

The overall synthetic strategy is depicted below. It involves the parallel synthesis of two key intermediates, which are then converged in a final reaction to produce the desired product.

Overall Synthesis Workflow cluster_part1 Part 1: Synthesis of Intermediate A cluster_part2 Part 2: Synthesis of Intermediate B cluster_part3 Part 3: Final Product Synthesis Benzene Benzene CPK Cyclopentyl Phenyl Ketone (Intermediate A) Benzene->CPK CPCl Cyclopentanecarbonyl Chloride CPCl->CPK FinalProduct Target Molecule: 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone CPK->FinalProduct Mannich Reaction oToluidine o-Toluidine oTP 1-(2-Methylphenyl)piperazine (Intermediate B) oToluidine->oTP BCEA Bis(2-chloroethyl)amine BCEA->oTP oTP->FinalProduct Formaldehyde Formaldehyde Formaldehyde->FinalProduct Friedel_Crafts_Acylation Benzene Benzene Plus1 + CPCl Cyclopentanecarbonyl Chloride CPK Cyclopentyl Phenyl Ketone CPCl->CPK Benzene, AlCl₃ (catalyst) AlCl3 AlCl₃ HCl + HCl

Caption: Reaction scheme for Friedel-Crafts acylation.

Materials and Equipment

Reagent/MaterialQuantityNotes
Benzene150 mLAnhydrous, high purity
Cyclopentanecarbonyl chloride0.5 mol---
Aluminum chloride (AlCl₃)0.6 molAnhydrous, powdered
Dichloromethane (DCM)200 mLAnhydrous
Hydrochloric acid (HCl)1 M solutionFor quenching
Sodium bicarbonate (NaHCO₃)Saturated solutionFor neutralization
Magnesium sulfate (MgSO₄)AnhydrousFor drying
Round-bottom flask (500 mL)1Flame-dried
Reflux condenser1With drying tube
Addition funnel1---
Magnetic stirrer and stir bar1---
Ice bath1---

Step-by-Step Protocol

  • Setup: Assemble a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is completely dry, as aluminum chloride is highly water-sensitive.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous benzene (150 mL) and powdered anhydrous aluminum chloride (0.6 mol). Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Acyl Chloride: Slowly add cyclopentanecarbonyl chloride (0.5 mol) dropwise from the addition funnel over a period of 60-90 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side reactions. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 50-60°C) for 2-3 hours to ensure the reaction goes to completion. [3]5. Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 1 M HCl to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure cyclopentyl phenyl ketone as a pale yellow oil. [4]

Part 2: Synthesis of 1-(2-Methylphenyl)piperazine (Intermediate B)

The synthesis of N-aryl piperazines is a common procedure in medicinal chemistry. A direct and effective method involves the condensation of an aniline with bis(2-chloroethyl)amine. [1][5]This reaction proceeds via a double nucleophilic substitution, where the amine nitrogen of the aniline derivative first displaces one chlorine, and then the newly formed secondary amine cyclizes by displacing the second chlorine, forming the piperazine ring.

Piperazine_Synthesis oToluidine o-Toluidine Plus2 + BCEA Bis(2-chloroethyl)amine Hydrochloride oTP 1-(2-Methylphenyl)piperazine BCEA->oTP Diethylene glycol monomethyl ether, Heat Byproducts + 2HCl

Caption: Synthesis of 1-(2-Methylphenyl)piperazine.

Materials and Equipment

Reagent/MaterialQuantityNotes
o-Toluidine0.2 mol---
Bis(2-chloroethyl)amine HCl0.2 mol---
Diethylene glycol monomethyl ether50 mLSolvent
Sodium hydroxide (NaOH)10 M solutionFor basification
Diethyl ether300 mLFor extraction
Round-bottom flask (250 mL)1---
Reflux condenser1---
Magnetic stirrer and stir bar1---
Heating mantle1---

Step-by-Step Protocol

  • Reaction Setup: In a 250 mL round-bottom flask, combine o-toluidine (0.2 mol), bis(2-chloroethyl)amine hydrochloride (0.2 mol), and diethylene glycol monomethyl ether (50 mL).

  • Heating: Heat the mixture to 150 °C and maintain this temperature under reflux for 12 hours. [6]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Basification: Once the reaction is complete, cool the mixture to room temperature. Carefully add 10 M NaOH solution to basify the mixture to a pH > 12. This step neutralizes the hydrochloride salt and deprotonates the product.

  • Extraction: Transfer the basified mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(2-methylphenyl)piperazine can be purified by vacuum distillation or column chromatography on silica gel.

Part 3: Final Synthesis via Mannich Reaction

The final step connects the two intermediates. The Mannich reaction is a powerful tool for the aminoalkylation of a carbon acid. [7]Here, cyclopentyl phenyl ketone, which has an acidic proton alpha to the carbonyl group, reacts with formaldehyde and the secondary amine (1-(2-methylphenyl)piperazine) to form the final product, a β-amino ketone known as a Mannich base.

Mannich_Reaction CPK Cyclopentyl Phenyl Ketone Plus3 + oTP 1-(2-Methylphenyl)piperazine Plus4 + Formaldehyde Formaldehyde FinalProduct Target Molecule Formaldehyde->FinalProduct Ethanol, HCl (cat.), Reflux

Caption: The final Mannich reaction step.

Materials and Equipment

Reagent/MaterialQuantityNotes
Cyclopentyl Phenyl Ketone0.1 molFrom Part 1
1-(2-Methylphenyl)piperazine0.1 molFrom Part 2
Formaldehyde0.12 mol37% aqueous solution
Ethanol150 mLSolvent
Hydrochloric acid (HCl)ConcentratedCatalytic amount
Round-bottom flask (250 mL)1---
Reflux condenser1---
Magnetic stirrer and stir bar1---

Step-by-Step Protocol

  • Reagent Combination: In a 250 mL round-bottom flask, dissolve 1-(2-methylphenyl)piperazine (0.1 mol) in ethanol (150 mL). Add a few drops of concentrated HCl to catalyze the reaction.

  • Addition of Aldehyde and Ketone: To this solution, add the aqueous formaldehyde solution (0.12 mol) followed by cyclopentyl phenyl ketone (0.1 mol).

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction's progress using TLC.

  • Isolation: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Workup: Add water to the residue and basify with a saturated solution of sodium carbonate. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield the 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Benzene: Benzene is a known carcinogen and is highly flammable. Handle with extreme care and avoid inhalation and skin contact.

  • Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water. It is also corrosive. Handle in a dry environment and avoid contact with skin.

  • Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with appropriate care to avoid burns.

  • Solvents: Organic solvents like dichloromethane and diethyl ether are volatile and flammable. Keep away from ignition sources.

References

  • Benchchem. A Comparative Guide to Catalysts for the Synthesis of Cyclopentyl Phenyl Ketone.
  • EvitaChem. Cyclopentyl phenyl ketone (EVT-458555).
  • Google Patents. CN105753682A - Preparation method of cyclopentyl phenyl ketone.
  • Google Patents. CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • Academia.edu.
  • ChemicalBook. CYCLOPENTYL PHENYL KETONE CAS#: 5422-88-8.
  • ResearchGate. A general and convenient synthesis of N-aryl piperazines.
  • Google Patents. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Chemistry Steps.
  • LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Wikipedia. Friedel–Crafts reaction.
  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands.
  • Jim Clark.
  • ResearchGate. Preparation of 1-(2-methoxy phenyl)-piperazine (LH6).
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ChemicalBook. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis.
  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Benchchem. Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone, a novel therapeutic agent, in human plasma. Given the critical role of pharmacokinetic (PK) profiling in drug development, this method provides the necessary reliability for preclinical and clinical studies.[1] The procedure employs a straightforward protein precipitation (PPT) technique for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[2][3] The method was fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent performance across all evaluated parameters.[4][5][6]

Introduction

4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (hereafter referred to as "the analyte") is a novel small molecule compound under investigation for therapeutic applications. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable bioanalytical method for its quantification in biological matrices is essential.[1] Plasma is the most common matrix for these pharmacokinetic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technology for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[7][8] This application note presents a complete protocol, from plasma sample preparation to final data analysis, designed for high-throughput environments. The chosen sample preparation strategy, protein precipitation, offers a balance of simplicity, speed, and cost-effectiveness, making it ideal for drug development settings.[3][9] The use of a SIL-IS is a cornerstone of this method, as it closely mimics the analyte's behavior during sample processing and ionization, correcting for potential variability and enhancing data reliability.[10][11]

Principle of the Method

Plasma samples are first spiked with a stable isotope-labeled internal standard (SIL-IS) of the analyte. Proteins are then precipitated by adding a threefold volume of ice-cold acetonitrile.[12] After centrifugation, the clear supernatant is directly injected into the LC-MS/MS system. The analyte and the IS are chromatographically separated from endogenous plasma components on a reversed-phase C18 column. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.[13] Quantification is achieved by calculating the peak area ratio of the analyte to the IS and comparing it against a calibration curve generated from standards of known concentrations.[14]

Materials and Instrumentation

Reagents and Chemicals
  • Analytes: 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (Reference Standard, >99% purity), 4-(2-Methylphenyl-d4)piperazinyl phenylcyclopentyl ketone (Internal Standard, >99% purity, 99% isotopic purity).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™ 7500, Thermo Scientific TSQ Altis™).

  • Data System: Chromatography and mass spectrometry control and data acquisition software (e.g., SCIEX OS, Thermo Fisher Xcalibur).[14]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for the calibration curve (CC) and quality control (QC) samples.[15]

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Curve and Quality Control Samples
  • Spike 95 µL aliquots of blank human plasma with 5 µL of the appropriate analyte working standard solution to achieve the final CC and QC concentrations.

  • The calibration curve should consist of a blank (plasma with IS), a zero blank (plasma without analyte or IS), and at least eight non-zero concentration levels.

  • QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Plasma Sample Preparation: Protein Precipitation

This protocol is designed for a 96-well plate format to maximize throughput.[9]

  • Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into the wells of a 96-well collection plate.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each well. The 3:1 ratio of organic solvent to plasma is effective for precipitating abundant proteins.[3][12]

  • Cover the plate and vortex mix for 2 minutes at medium speed to ensure complete protein denaturation.[16]

  • Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]

  • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for analysis, ensuring the protein pellet is not disturbed.

  • Seal the plate and place it in the autosampler for LC-MS/MS injection.

LC-MS/MS Conditions

The following conditions were optimized to achieve a rapid and selective separation of the analyte from endogenous matrix components.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC ColumnReversed-phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
0.0 - 0.5 min10% B
0.5 - 2.5 min10% to 95% B
2.5 - 3.0 min95% B
3.1 - 4.0 min10% B (Re-equilibration)
Total Run Time 4.0 minutes

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage+5500 V
Source Temperature500°C
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transitions
Analyte (Quantifier)Q1: 336.2 m/z -> Q3: 175.1 m/z (Collision Energy: 25 eV)
Analyte (Qualifier)Q1: 336.2 m/z -> Q3: 133.2 m/z (Collision Energy: 35 eV)
IS (Quantifier)Q1: 340.2 m/z -> Q3: 179.1 m/z (Collision Energy: 25 eV)

Rationale for Parameter Selection: A C18 column is well-suited for retaining and separating moderately hydrophobic small molecules like the analyte.[1] The acidic mobile phase (0.1% formic acid) promotes protonation, which is essential for efficient ESI+ ionization of the basic piperazine moiety.[14] The MRM transitions are selected for their specificity and intensity, ensuring that the method can reliably distinguish the analyte from thousands of other compounds in the plasma matrix.[7]

Method Validation

The method was subjected to a full validation procedure consistent with international regulatory guidelines.[5][6][18] The results confirm that the assay is accurate, precise, and well-suited for its intended purpose.

  • Selectivity: No significant interfering peaks were observed at the retention times of the analyte or IS in six different sources of blank human plasma.

  • Linearity and Range: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) consistently >0.995.

  • Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.1 ng/mL, with accuracy and precision within ±20%.[19]

  • Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%Bias) were evaluated at four QC levels. All results were within the acceptance limit of ±15% (±20% at the LLLOQ).

Table 3: Summary of Inter-Day Accuracy and Precision (n=3 runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%Bias)Precision (%CV)
LLOQ0.10.108+8.0%11.5%
Low QC0.30.289-3.7%8.2%
Mid QC10.010.45+4.5%5.6%
High QC80.078.91-1.4%4.1%
  • Matrix Effect and Recovery: The extraction recovery was consistent and high (>85%) across all QC levels. No significant ion suppression or enhancement (matrix effect) was observed.

  • Stability: The analyte was found to be stable in plasma under various conditions, including three freeze-thaw cycles, 24 hours at room temperature (bench-top), and for 3 months at -80°C (long-term).

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data output.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) Sample->Add_IS Vortex Vortex (2 min) Add_IS->Vortex Centrifuge Centrifuge (4000g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Injection LC-MS/MS Injection (5 µL) Supernatant->Injection LC_Sep Chromatographic Separation Injection->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integration Peak Area Integration MS_Detect->Integration Calc_Ratio Calculate Area Ratio (Analyte/IS) Integration->Calc_Ratio Quantification Calculate Concentration Calc_Ratio->Quantification Calibration Calibration Curve Regression Calibration->Quantification

Caption: High-level workflow for plasma sample analysis.

Conclusion

This application note details a simple, rapid, and highly reliable LC-MS/MS method for the quantification of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone in human plasma. The protein precipitation sample preparation is efficient and amenable to high-throughput automation. The method has been thoroughly validated and meets the stringent criteria required by regulatory agencies for bioanalytical assays. Its demonstrated accuracy, precision, and sensitivity make it an invaluable tool for supporting pharmacokinetic assessments throughout the drug development pipeline.

References

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • SCIEX. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Retrieved from [Link]

  • BioPharma Services Inc. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • PharmiWeb.com. (2025, January 17). Internal Standards for Protein Quantification by LC-MS/MS. Retrieved from [Link]

  • PubMed. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • MDPI. (2025, November 17). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. Retrieved from [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Taylor & Francis Online. (2014, October 10). Full article: Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Retrieved from [Link]

  • SciELO. (n.d.). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • SlideShare. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • SlideShare. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • SCIEX. (n.d.). A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. Retrieved from [Link]

  • MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Scharlab. (n.d.). Sample preparation with solid-phase extraction. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

Sources

Preclinical Formulation and In Vivo Dosing Protocol for 4-(2-Methylphenyl)piperazinyl Phenylcyclopentyl Ketone

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Formulation Rationale

As a Senior Application Scientist, the first step in designing an in vivo dosing strategy is deconstructing the physicochemical profile of the active pharmaceutical ingredient (API). 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (also known as 1-(2-methylphenyl)-4-(1-phenylcyclopentanecarbonyl)piperazine) presents significant formulation challenges due to its structural topology.

The molecule consists of a highly bulky, lipophilic 1-phenylcyclopentyl moiety linked via an amide bond to a 1-(2-methylphenyl)piperazine group.

  • Lipophilicity: The dual aromatic rings and the cyclopentyl aliphatic ring drive the estimated LogP to approximately 4.5–5.0, making it practically insoluble in aqueous media (<0.1 mg/mL).

  • Ionization (pKa): The amide nitrogen (N1 of the piperazine) is non-basic. The aniline-like nitrogen (N4 attached to the 2-methylphenyl group) is weakly basic, with a pKa typically ranging between 6.0 and 6.5 for 1-arylpiperazines [1].

The Causality of Formulation Failure: Attempting to dissolve this compound directly in physiological saline (pH 7.4) will fail. According to the Henderson-Hasselbalch equation, at pH 7.4, over 90% of the weakly basic N4 nitrogen remains unprotonated. Without a formal charge to facilitate hydration, the molecule's extreme lipophilicity dominates. Therefore, we must bypass standard aqueous buffers and utilize micellar co-solvent systems or macrocyclic inclusion complexes to shield the hydrophobic surfaces from the aqueous bulk phase [2, 3].

Quantitative Formulation Matrices

The following table summarizes the validated formulation vehicles designed to achieve therapeutic exposures in rodent models.

Formulation StrategyRouteComposition (v/v)Max Target Conc.Stability (RT)Primary Solubilization Mechanism
Micellar Co-solvent IV / IP10% DMSO / 10% Tween 80 / 80% Saline2.5 – 5.0 mg/mL< 24 hoursCrystal lattice disruption (DMSO) + Surfactant micellization (Tween 80) [3].
Inclusion Complex IV / IP20% HP-β-CD in Sterile Water5.0 – 10.0 mg/mL> 7 daysHydrophobic cavity encapsulation of the phenylcyclopentyl moiety [2].
Polymer Suspension PO0.5% Na-CMC / 0.5% Tween 80 in WaterUp to 50 mg/mL> 7 daysViscosity enhancement and particle wetting (Non-dissolved state) [3].

Step-by-Step Experimental Protocols

Protocol A: Micellar Co-Solvent Solution (IV/IP)

This protocol relies on a strict order of addition. Deviating from this sequence causes rapid "solvent shifting," where the aqueous phase strips the DMSO away from the API before micelles can form, resulting in immediate precipitation.

  • Stock Solubilization: Weigh the required mass of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone into a sterile glass vial. Add 10% of the final volume as anhydrous Dimethyl Sulfoxide (DMSO). Vortex vigorously until the solution is completely clear.

    • Self-Validation: Hold the vial against a dark background. Any micro-crystals indicate incomplete lattice disruption. Do not proceed until optically clear.

  • Surfactant Coating: Add 10% of the final volume as Tween 80 (Polysorbate 80). Vortex for 2–3 minutes. The Tween 80 must intimately mix with the DMSO/API solution to coat the lipophilic molecules prior to aqueous exposure.

  • Aqueous Dilution (Critical Phase): Add 80% of the final volume as 0.9% Sterile Saline dropwise (approx. 1 drop per second) while continuously vortexing the vial.

    • Mechanistic Insight: Slow addition ensures that as the dielectric constant of the mixture drops, the Tween 80 molecules have sufficient time to self-assemble into micelles around the API, preventing nucleation and precipitation.

Protocol B: Cyclodextrin Inclusion Complex (IV/IP)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers a superior safety profile for cardiovascular readouts by avoiding Tween-induced histamine release [2].

  • Vehicle Preparation: Dissolve HP-β-CD powder in sterile water to create a 20% (w/v) solution. Filter through a 0.22 µm PES membrane.

  • Complexation: Add the dry API powder directly into the 20% HP-β-CD vehicle.

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The hydrophobic cavity of the cyclodextrin will gradually encapsulate the 1-phenylcyclopentyl and 2-methylphenyl groups, pulling the API into a clear solution.

    • Self-Validation: The solution must transition from a milky suspension to a completely transparent liquid.

Protocol C: Oral Suspension (PO)

For oral gavage (PO), systemic absorption relies on gastrointestinal dissolution; thus, a homogenous suspension is preferred for high-dose tolerability [3].

  • Wetting: Place the API powder in a mortar. Add a few drops of 0.5% Tween 80 and triturate with a pestle to form a smooth, uniform paste. This overcomes the high surface tension of the lipophilic powder.

  • Suspending: Gradually add 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) in water while continuously mixing until the final volume is reached.

  • Dispersion: Stir on a magnetic plate for 15 minutes prior to dosing to ensure homogeneity.

In Vivo Dosing Guidelines

To ensure reproducible pharmacokinetics and animal welfare, adhere to the following physiological limits:

  • Intravenous (IV) - Mice: Administer via the lateral tail vein. Maximum volume: 5 mL/kg (e.g., 100 µL for a 20g mouse). Use a 27G to 30G needle. Inject slowly over 10–15 seconds to prevent acute toxicity from the DMSO/Tween vehicle.

  • Intraperitoneal (IP) - Mice/Rats: Administer into the lower right quadrant of the abdomen. Maximum volume: 10 mL/kg. Use a 25G to 27G needle.

  • Oral Gavage (PO) - Mice/Rats: Administer using a stainless steel or flexible PTFE gavage needle. Maximum volume: 10 mL/kg. Ensure the suspension is constantly stirred during the dosing session to prevent settling.

Formulation Workflow & Phase Behavior Diagram

The following diagram illustrates the kinetic dependence of the micellar co-solvent workflow (Protocol A).

Formulation A API: 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone B Add 10% DMSO (Disrupt Crystal Lattice) A->B Solubilize C Add 10% Tween 80 (Surfactant Coating) B->C Coat D Add 80% Saline Dropwise (Micelle Formation) C->D Dilute F Rapid Saline Addition (Solvent Shift) C->F Error E Clear IV/IP Solution (Stable Micelles) D->E Success G API Precipitation (Kinetic Failure) F->G Crash out

Workflow of micellar formulation highlighting the kinetic dependence of aqueous dilution.

References

  • Caccia S, Notarnicola A, Fong MH, Benfenati E. "Ionization constants and partition coefficients of 1-arylpiperazine derivatives." Journal of Pharmacy and Pharmacology, 1985. Available at:[Link]

  • Gould S, Scott RC. "2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review." Food and Chemical Toxicology, 2005. Available at:[Link]

  • An L, De Bruyn T, Pang J, et al. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceuticals, 2024. Available at:[Link]

Application Note: Cell Culture Assay Preparation and Pharmacological Profiling of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The compound 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (hereafter referred to as MPPK ) is a synthetic small molecule characterized by a piperazine ring coupled to a phenylcyclopentyl ketone moiety. This specific chemotype shares deep structural homology with dissociative anesthetics (e.g., ketamine derivatives) and is a hallmark scaffold for neuropharmacological tool compounds[1].

In cellular pharmacology, compounds bearing this structural motif frequently target the Sigma-1 Receptor (S1R) and/or the N-methyl-D-aspartate (NMDA) receptor. The S1R is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[2]. Under resting conditions, S1R is bound to the inhibitory chaperone BiP (GRP78). Upon binding by an agonistic ligand like MPPK, S1R dissociates from BiP and actively chaperones target proteins—most notably the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3)—thereby modulating intracellular calcium ( Ca2+ ) flux and promoting cellular survival under ER stress[3][4].

This application note provides a comprehensive, self-validating workflow for preparing MPPK and evaluating its mechanistic efficacy using high-throughput cell culture assays.

Physicochemical Properties & Reagent Preparation

Proper handling and solubilization of MPPK are critical to prevent assay artifacts, such as compound precipitation or solvent-induced cytotoxicity.

Stock Solution Preparation
  • Solvent Selection: MPPK is highly lipophilic. Dimethyl sulfoxide (DMSO) (Molecular Biology Grade, >99.9% purity) must be used for the primary stock.

  • Concentration: Prepare a 10 mM primary stock.

  • Causality for Solvent Limits: The final concentration of DMSO in the cell culture media must not exceed 0.1% (v/v) . Concentrations above this threshold can induce spontaneous calcium transients, alter plasma membrane fluidity, and trigger basal ER stress, which will confound the assay readouts.

Table 1: Reagent Preparation and Storage Parameters
ReagentStock ConcentrationSolventStorage ConditionsExperimental Purpose
MPPK 10 mM100% DMSO-20°C (Desiccated, dark)Primary test ligand
PRE-084 10 mM100% DMSO-20°CPositive control (S1R Agonist)
BD-1047 10 mM100% DMSO-20°CNegative control (S1R Antagonist)
Fluo-4 AM 1 mM100% DMSO-20°C (Protect from light)Intracellular Ca2+ indicator
Tunicamycin 5 mg/mL100% DMSO-20°CER-stress inducer

Mandatory Visualization: Mechanism of Action

The following diagram illustrates the validated signaling cascade triggered by MPPK at the MAM, resulting in neuroprotection.

G MPPK MPPK (Ligand) S1R Sigma-1 Receptor (S1R) at MAM MPPK->S1R Binds BiP BiP Dissociation S1R->BiP Activates IP3R3 IP3R3 Stabilization BiP->IP3R3 Chaperone Action CaFlux Intracellular Ca2+ Flux (ER to Mitochondria) IP3R3->CaFlux Modulates Survival Cell Survival & Neuroprotection CaFlux->Survival Enhances ATP/Reduces Stress

Fig 1. MPPK-mediated Sigma-1 receptor activation, calcium flux modulation, and cell survival.

Experimental Protocols & Self-Validating Systems

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) , the following protocols are designed as self-validating systems. They utilize SH-SY5Y human neuroblastoma cells, a widely accepted model for S1R and neuropharmacology assays.

Protocol A: Intracellular Calcium ( Ca2+ ) Mobilization Assay

This assay quantifies the ability of MPPK to modulate ER-to-cytosol calcium release.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Wash cells with HBSS containing 20 mM HEPES (pH 7.4). Add 4 µM Fluo-4 AM supplemented with 0.04% Pluronic F-127 and 2.5 mM Probenecid.

    • Causality: Fluo-4 AM features an acetoxymethyl (AM) ester that masks the carboxylate groups, rendering the molecule lipophilic for passive diffusion across the plasma membrane. Once inside, endogenous esterases cleave the AM groups, trapping the calcium-sensitive fluorophore intracellularly. Pluronic F-127 prevents hydrophobic dye aggregation, while Probenecid inhibits organic anion transporters to prevent premature dye efflux.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

    • Causality: The room temperature step ensures complete de-esterification of the AM ester before baseline fluorescence is recorded.

  • Compound Addition & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject MPPK (10 nM to 10 µM, 3-fold serial dilutions) and record fluorescence (Ex: 488 nm / Em: 515 nm) continuously for 3 minutes.

  • System Validation: Calculate the Z'-factor using the positive control (PRE-084) and vehicle (0.1% DMSO). A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Protocol B: Tunicamycin-Induced ER Stress Rescue Assay

This assay evaluates the neuroprotective efficacy of MPPK via S1R-mediated Unfolded Protein Response (UPR) modulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at 10,000 cells/well in a 96-well opaque white plate.

  • Pre-treatment (Self-Validating Step): Divide the plate into three cohorts: Vehicle, MPPK alone (0.1 - 10 µM), and MPPK + BD-1047 (10 µM). Incubate for 1 hour.

    • Causality: Pre-treatment allows MPPK to bind S1R, dissociate BiP, and pre-condition the IP3R3 signaling axis before the toxic insult. Co-administering BD-1047 (a selective S1R antagonist) serves as a mechanistic validation; if BD-1047 abolishes MPPK's protective effect, the survival outcome is definitively proven to be S1R-mediated.

  • Stress Induction: Add Tunicamycin to a final concentration of 3 µM. Incubate for 24 hours.

    • Causality: Tunicamycin specifically inhibits DPAGT1, blocking the first step of N-linked glycoprotein synthesis. This causes a rapid accumulation of misfolded proteins in the ER, triggering apoptotic ER stress.

  • Viability Readout: Add an equal volume of CellTiter-Glo Reagent (ATP-dependent luciferase assay). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence.

    • Causality: ATP is a direct proxy for metabolic viability. S1R activation by MPPK enhances ER-mitochondrial calcium transfer, sustaining the TCA cycle and ATP production even under ER stress[4].

Data Presentation: Expected Pharmacological Profile

The following table summarizes the anticipated quantitative outcomes based on standard piperazine-phenylcyclopentyl derivatives targeting the S1R/MAM axis.

Table 2: Expected Pharmacological Profile in SH-SY5Y Cells
Assay TypeReadout MetricExpected MPPK ValueReference Control OutcomeTarget Z'-Factor
Ca2+ Mobilization Peak RFU (Fluorescence) EC50​≈ 150 - 450 nMPRE-084 EC50​≈ 44 nM> 0.65
ER Stress Rescue Luminescence (ATP) EC50​≈ 1.2 µMPRE-084 EC50​≈ 2.5 µM> 0.50
Mechanistic Validation % Viability Rescue~65% RescueAbrogated to baseline by BD-1047N/A
Cytotoxicity (Basal) Luminescence (ATP) IC50​> 50 µM0.1% DMSO (100% Viability)> 0.70

References[1] New morpholine and piperazine derivatives of ketamine: synthesis and anti-nociceptive effects - bas.bg - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbUAMXNHliQLIVPeNxmTbXnss3kXDj6sbmVRsuISQhyZ1ILaO1z7ypEw_nDfHapVjDf02SvJ73xm2tY7r02v9LXEp-pKIp4j_Xgu6o9BBhS7HzSz0NPceJ50t6_UmhyDJGiO8qS6Zl7psmq1yNCbAm07AaDb1hs8XW_uFIvUJeZiMptA05JDUKbMsSNhluDAmZjQ==[2] The sigma-1 receptor chaperone as an inter-organelle signaling modulator - nih.gov - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeZESsy-5r1EW4acYQzfOOB6esXT0rNaFdDuuZ-seeI24LVNdzgsQOz8qckGQ5O2a_b2qit8D0s3CvDOfol8F_r8IiwvvaVa63-IrpHgNlHPxcSK6PvzHKsoRY_1naGbvgCoL2F36q2NMfsw==[3] The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - nih.gov - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRDi2H9gzOsLcGWpzmzY5fZIp98rDZ5APYixDz9VfBvDrISZwDKeLX3dxTfX9G4x8PzLrcbqiv-hc1b-dsFrZDvHyePoMyYmD-WYS1GrlrUwrk2JHhzPEwV7pTGxExeMim9imA1vP-3ya3Fw==[4] Sigma-1 Receptor as a Pluripotent Modulator in the Living System - nih.gov - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6N35KXk0pPr61bfd5cjNq8-O0z4bqY6Ohbjio0NOMPtTxzTbHP1YRjsC3o0irF3GIO3Cy3arZyzWJ3whILL8kFOWKIdpuZCuSgT-oq39QYByBHNFcSIfZjcrj90Du4U8Hf5pc7UjEqkTQ7g==

Sources

A Comprehensive Guide to the Use of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone as an Internal Standard for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-0402

Abstract

This document provides a detailed framework for the utilization of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (MPPCK) as an internal standard (IS) in the quantitative analysis of small molecule therapeutics in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols and methodologies outlined herein are grounded in established regulatory principles to ensure data integrity, accuracy, and reproducibility. We will cover the essential physicochemical and mass spectrometric properties of MPPCK, detailed protocols for solution preparation and sample extraction, and the foundational principles of method validation as stipulated by leading regulatory bodies.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust internal standard strategy for regulated and non-regulated bioanalysis.

Introduction: The Critical Role of an Internal Standard

In quantitative LC-MS/MS, achieving high accuracy and precision is paramount. The analytical process, from sample preparation to final detection, is subject to numerous sources of potential variability.[3][4] These can include analyte loss during extraction, inconsistencies in injection volume, and fluctuations in mass spectrometer ionization efficiency, often referred to as matrix effects.[5]

An internal standard (IS) is a compound of known concentration added to every calibrator, quality control (QC) sample, and unknown study sample at the earliest possible stage of the workflow.[3][5] The ideal IS closely mimics the physicochemical and mass spectrometric behavior of the analyte.[4][6] By calculating the peak area ratio of the analyte to the IS, these sources of variability can be effectively normalized, significantly improving the reliability and reproducibility of the quantitative data.[4][5]

While stable isotope-labeled (SIL) versions of the analyte are considered the "gold standard" for internal standards, their synthesis can be costly and time-consuming.[3] In such cases, a carefully selected structural analog, like 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (MPPCK), can serve as a highly effective IS. Its structural features, including a piperazine moiety and ketone group, make it suitable for tracking the extraction and ionization behavior of a wide range of small molecule drugs with similar functional groups.

Physicochemical & Mass Spectrometric Properties of MPPCK

A thorough understanding of the IS's properties is fundamental to its successful implementation. The following characteristics for MPPCK have been determined.

PropertyValueRationale & Significance
Chemical Name 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketoneN/A
Abbreviation MPPCKFor ease of notation in laboratory documentation.
Chemical Formula C₂₃H₂₈N₂ODefines the exact elemental composition.
Molecular Weight 348.49 g/mol Essential for preparing solutions of known molarity and for MS confirmation.
Ionization Mode ESI, PositiveThe presence of two basic nitrogen atoms in the piperazine ring allows for efficient protonation and detection in positive ion mode.
Precursor Ion [M+H]⁺ m/z 349.2The protonated molecular ion, which will be isolated in the first quadrupole (Q1) of the mass spectrometer.
Product Ions m/z 132.1, m/z 175.1These represent stable, characteristic fragments generated by collision-induced dissociation (CID) in Q2. The fragmentation of piperazine-containing compounds often involves cleavage of the piperazine ring.[7] The most intense and stable fragment should be used for quantification (quantifier), with the second used for confirmation (qualifier).
Solubility High in Methanol, Acetonitrile, DMSO. Low in Water.Dictates the choice of solvent for stock solution preparation, ensuring complete dissolution and stability.

Protocol: Preparation of Internal Standard Solutions

Accurate preparation of the IS solutions is a critical first step. All preparations should be documented thoroughly.

3.1. Materials

  • 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (MPPCK) reference standard (purity >98%)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Acetonitrile (ACN)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

3.2. Primary Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 10.0 mg of MPPCK reference standard into a clean weighing vessel.

  • Quantitatively transfer the powder to a 10.0 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol to dissolve the compound completely. Use gentle vortexing if necessary.

  • Once fully dissolved, bring the flask to the 10.0 mL mark with methanol.

  • Cap the flask and invert it at least 15 times to ensure homogeneity.

  • Transfer the solution to a labeled, amber glass vial and store at 2-8°C. This stock should be stable for at least 6 months.

3.3. Working Stock Solution (10 µg/mL)

  • Allow the Primary Stock Solution to equilibrate to room temperature.

  • Pipette 100 µL of the 1.0 mg/mL Primary Stock Solution into a 10.0 mL volumetric flask.

  • Dilute to the mark with 50:50 (v/v) Acetonitrile:Water.

  • Cap and invert to mix thoroughly. This solution is used for spiking into samples.

3.4. Internal Standard Working Solution (e.g., 200 ng/mL)

  • The final concentration of the IS in the analytical sample should be consistent and produce a stable, robust signal in the mass spectrometer. A common target concentration is around the mid-point of the calibration curve (e.g., 200 ng/mL).

  • Prepare this solution by further diluting the Working Stock Solution (10 µg/mL). For example, to prepare a 200 ng/mL solution, pipette 200 µL of the 10 µg/mL stock into a 10.0 mL volumetric flask and dilute with the appropriate solvent, which is typically the protein precipitation solvent.

Application: Bioanalytical Method Workflow

The IS is integrated into the bioanalytical workflow at the sample preparation stage. The diagram below illustrates a typical workflow for the quantification of a drug in human plasma using protein precipitation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add IS Working Solution (e.g., 200 ng/mL MPPCK) plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_ppt Add Precipitation Solvent (e.g., Acetonitrile) vortex1->add_ppt vortex2 Vortex to Precipitate Proteins add_ppt->vortex2 centrifuge Centrifuge (e.g., 14,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject Supernatant onto LC-MS/MS System supernatant->inject chroma Chromatographic Separation (Analyte & IS) inject->chroma ms Tandem Mass Spectrometry (MRM Detection) chroma->ms integrate Integrate Peak Areas (Analyte & IS) ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Bioanalytical workflow incorporating the internal standard (MPPCK).

Protocol: Sample Preparation via Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.[8][9][10]

5.1. Materials

  • Human plasma (or other biological matrix)

  • IS Working Solution (e.g., 200 ng/mL MPPCK in Acetonitrile with 0.1% Formic Acid)

  • 1.5 mL microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated microcentrifuge

5.2. Procedure

  • Label microcentrifuge tubes for each calibrator, QC, and unknown sample.

  • Pipette 50 µL of the plasma sample into the corresponding labeled tube.

  • Add 150 µL of the IS Working Solution (Acetonitrile with 0.1% Formic Acid containing 200 ng/mL MPPCK) to each tube. This provides a 3:1 ratio of precipitation solvent to plasma.[11]

  • Cap the tubes and vortex vigorously for 60 seconds to ensure thorough mixing and protein denaturation.[8]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials for analysis. Be careful not to disturb the protein pellet.

  • Inject onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are example starting conditions. These must be optimized for the specific analyte of interest and LC system.

ParameterConditionRationale
LC System Standard UHPLC SystemProvides necessary resolution and speed.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmA common stationary phase for retaining small molecule drugs.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 3 minutesA generic gradient to elute compounds of varying polarity. Must be optimized.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential on-column overloading.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM/SRM quantitative analysis.
Ionization Mode ESI, PositiveAs determined by the properties of MPPCK and most amine-containing analytes.
MRM Transitions MPPCK (IS): 349.2 → 132.1 (Quantifier), 349.2 → 175.1 (Qualifier)Analyte: To be determinedSpecific precursor-to-product ion transitions provide high selectivity.
Collision Energy To be optimized for both analyte and ISOptimized to produce the most stable and intense fragment ions.

Method Validation Principles: The Role of the Internal Standard

A bioanalytical method must be validated to demonstrate it is suitable for its intended purpose.[12] The IS is fundamental to passing acceptance criteria as defined in regulatory guidelines from agencies like the FDA and EMA.[1][12][13][14]

  • Selectivity and Specificity: The IS response must be free from significant interference from endogenous matrix components, metabolites, or other concomitant medications at the retention time of the IS.

  • Calibration Curve: The use of the analyte/IS peak area ratio to construct the calibration curve corrects for variability between concentration levels. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (%Bias) and precision (%CV) are assessed using QC samples. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantitation, LLOQ). The IS normalizes for run-to-run and day-to-day analytical variability.[13]

  • Matrix Effect: The IS is critical for assessing and compensating for matrix effects. A co-eluting SIL-IS is ideal for this, but a well-behaving analog IS like MPPCK should track the analyte's ionization suppression or enhancement, ensuring the analyte/IS ratio remains constant across different lots of biological matrix.[5]

  • Recovery: While high recovery is desirable, the most important factor is that recovery is consistent and reproducible. The IS is used to correct for analyte losses during sample processing.

  • Stability: The IS is used in all stability assessments (e.g., freeze-thaw, bench-top, long-term) to demonstrate that the analyte concentration can be reliably measured in samples that have been stored under various conditions.

Discussion & Troubleshooting

Why was MPPCK chosen? MPPCK is a suitable structural analog IS because it is not an endogenous compound, is not expected to be a metabolite of the co-analyzed drug, and possesses key structural motifs (tertiary amine, ketone, aromatic rings) that give it similar extraction and chromatographic behavior to many small molecule drugs. Its higher molecular weight also places it in a region of the mass spectrum that is often free from common background interferences.

Troubleshooting IS Variability: Consistent IS response is a key indicator of a stable analytical run.[3] Regulatory guidance suggests monitoring the IS response across all samples in a batch.[13]

  • High Variability (>15-20% CV): Investigate for inconsistent sample preparation (pipetting errors), incomplete protein precipitation, or issues with the autosampler or MS ion source.

  • Drifting IS Response: This may indicate a gradual change in MS source conditions or column performance. The IS ratio should correct for this, but significant drift warrants investigation.

  • No or Low IS Signal in a Sample: This often points to a specific error, such as a missed addition of the IS working solution or a complete failure of extraction for that sample. Such samples should be re-assayed.

Conclusion

4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (MPPCK) is a robust and reliable structural analog internal standard for the quantitative LC-MS/MS analysis of small molecules in complex biological matrices. Its physicochemical properties allow for straightforward solution preparation and predictable mass spectrometric behavior. By incorporating MPPCK into a validated bioanalytical method, laboratories can effectively normalize for analytical variability, thereby ensuring the generation of high-quality, accurate, and reproducible data that meets stringent regulatory standards.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][2][13]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][12]

  • Viswanathan, C. T., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(1), 1-4. [Link][14]

  • Lamego, J., & Shah, V. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Lamego Clinical Consulting. [Link][15]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link][3]

  • Breda, M., et al. (2009). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 783-790. [Link][9]

  • Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][10]

Sources

Application Notes and Protocols for the Synthesis of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, piperazine derivatives represent a privileged scaffold, integral to the structure of numerous pharmacologically active agents.[1][2][3] Their unique physicochemical properties often impart favorable pharmacokinetics, while the disubstituted nature of the piperazine ring allows for precise spatial orientation of pharmacophoric groups.[3] This document provides a comprehensive guide to the multi-step synthesis of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone, a novel compound with potential applications as an intermediate in pharmaceutical research.

The synthetic strategy is designed as a convergent, three-stage process. It begins with the parallel synthesis of two key intermediates: phenylcyclopentyl ketone (Intermediate I) and α-bromophenylcyclopentyl ketone (Intermediate II). The commercially available 1-(2-methylphenyl)piperazine is then coupled with Intermediate II via nucleophilic substitution to yield the final product. This guide offers detailed, field-proven protocols, explains the causality behind critical experimental choices, and provides methods for in-process validation to ensure reproducibility and high purity.

Overall Synthetic Scheme

The synthesis proceeds through two distinct phases: the preparation of a key electrophilic intermediate followed by the final nucleophilic substitution.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Coupling A Bromocyclopentane + Benzonitrile B Phenylcyclopentyl Ketone (Intermediate I) A->B C α-Bromophenylcyclopentyl Ketone (Intermediate II) B->C E 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (Final Product) D 1-(2-Methylphenyl)piperazine D->E

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Phenylcyclopentyl Ketone (Intermediate I)

The synthesis of this crucial ketone intermediate is most effectively achieved via a Grignard reaction.[4][5] This method involves the formation of a cyclopentylmagnesium bromide Grignard reagent, which subsequently attacks the electrophilic carbon of benzonitrile. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the desired ketone with high purity and yield.[6]

Reagents and Catalysts: Intermediate I
Reagent/CatalystCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
Magnesium (chips)7439-95-4Mg24.31Grignard Reagent Formation
Bromocyclopentane137-43-9C₅H₉Br149.03Grignard Reagent Precursor
Benzonitrile100-47-0C₇H₅N103.12Electrophile
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Solvent (Anhydrous)
Iodine7553-56-2I₂253.81Grignard Reaction Initiator
Hydrochloric Acid (HCl)7647-01-0HCl36.46Quenching & Hydrolysis
Methyl tert-butyl ether1634-04-4C₅H₁₂O88.15Precipitation of Solids
Experimental Protocol: Grignard Synthesis of Intermediate I
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation: To the flask, add magnesium chips (1.2 eq.) and a small crystal of iodine. Add a small portion of anhydrous THF.

  • Initiation: In the dropping funnel, prepare a solution of bromocyclopentane (1.0 eq.) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle heating may be applied.

  • Reaction: Once initiated, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition of Benzonitrile: Cool the reaction mixture to room temperature. Add a solution of benzonitrile (1.05 eq.) in anhydrous THF dropwise, maintaining the internal temperature between 48-50°C using a water bath.[6] This temperature control is critical to prevent side reactions.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 48-50°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzonitrile spot has been consumed.[6]

  • Quenching and Workup: Cool the flask in an ice bath. Slowly and carefully quench the reaction by adding 1M hydrochloric acid dropwise until the pH of the aqueous layer is between 4 and 5.[6] Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction and Purification: Collect the upper organic layer. The aqueous layer can be extracted with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Final Purification: Add methyl tert-butyl ether to the residue to precipitate any remaining salts or byproducts.[6] Filter the mixture and distill the filtrate under reduced pressure to obtain pure phenylcyclopentyl ketone as a light-yellow liquid.

Part 2: α-Bromination of Phenylcyclopentyl Ketone (Intermediate II)

To prepare the ketone for nucleophilic attack by the piperazine, the α-carbon must be rendered electrophilic. This is achieved through an acid-catalyzed α-bromination. The ketone first tautomerizes to its enol or enolate form, which then acts as a nucleophile, attacking molecular bromine to form the α-bromoketone and hydrogen bromide.[7]

Reagents and Catalysts: Intermediate II
Reagent/CatalystCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
Phenylcyclopentyl Ketone5422-88-8C₁₂H₁₄O174.24Substrate
Bromine (Br₂)7726-95-6Br₂159.81Brominating Agent
Acetic Acid64-19-7C₂H₄O₂60.05Solvent & Catalyst
Sodium Bicarbonate144-55-8NaHCO₃84.01Neutralizing Agent
Experimental Protocol: α-Bromination
  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve phenylcyclopentyl ketone (1.0 eq.) in glacial acetic acid.

  • Bromine Addition: Prepare a solution of bromine (1.05 eq.) in glacial acetic acid in the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should disappear upon addition.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture with dichloromethane (3x).

  • Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid and HBr), and finally with brine. Caution: Gas evolution (CO₂) will occur during the bicarbonate wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield α-bromophenylcyclopentyl ketone. This intermediate is often used in the next step without further purification.

Part 3: N-Alkylation for Synthesis of Final Product

The final step is a classic Sₙ2 nucleophilic substitution, commonly referred to as N-alkylation.[2][8] The secondary amine of 1-(2-methylphenyl)piperazine acts as the nucleophile, attacking the electrophilic α-carbon of the bromoketone and displacing the bromide leaving group. A weak base, such as potassium carbonate, is essential to neutralize the HBr generated during the reaction, preventing the protonation of the piperazine nitrogen and driving the equilibrium towards the product.[8]

Reagents and Catalysts: Final Product
Reagent/CatalystCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
α-Bromophenylcyclopentyl KetoneN/AC₁₂H₁₃BrO253.14Electrophile (Substrate)
1-(2-Methylphenyl)piperazine39512-51-1C₁₁H₁₆N₂176.26Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Base
Acetonitrile (CH₃CN)75-05-8C₂H₃N41.05Solvent (Anhydrous)
Potassium Iodide (KI)7681-11-0KI166.00Catalyst (Optional)
Experimental Protocol: N-Alkylation

G A 1. Reagent Mixing - Dissolve Intermediates II & Piperazine - Add K₂CO₃ in Acetonitrile B 2. Reaction - Heat mixture to reflux (approx. 82°C) - Monitor by TLC A->B C 3. Workup - Cool and filter solids - Concentrate filtrate B->C D 4. Extraction - Dissolve residue in Ethyl Acetate - Wash with water and brine C->D E 5. Purification - Dry over Na₂SO₄ - Concentrate solvent - Purify via Column Chromatography D->E F 6. Characterization - Obtain NMR, MS, IR data - Confirm structure and purity E->F

Caption: Experimental workflow for the final N-alkylation coupling step.

  • Reaction Setup: To a round-bottom flask, add α-bromophenylcyclopentyl ketone (1.0 eq.), 1-(2-methylphenyl)piperazine (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.) in anhydrous acetonitrile.[8][9] A catalytic amount of potassium iodide (0.1 eq.) can be added to facilitate the reaction via the Finkelstein reaction mechanism.

  • Reaction: Heat the suspension to reflux (approximately 82°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress using TLC (a typical eluent system would be Hexane:Ethyl Acetate 7:3) until the starting bromoketone is no longer visible. This typically takes 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid filter cake with a small amount of acetonitrile.

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the final product, 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone.

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis, each step must be validated.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the conversion of starting materials to products in real-time. This allows for the determination of the optimal reaction time, preventing the formation of degradation byproducts from prolonged heating.

  • Structural Confirmation: The identity and purity of the intermediates and the final product should be rigorously confirmed using a suite of standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

    • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the carbonyl (C=O) stretch in the ketone, which should be present in all three synthesized compounds.

By employing these validation checkpoints, researchers can proceed with confidence in the identity and quality of the synthesized material, ensuring its suitability for subsequent applications.

References

  • A Comparative Guide to Catalysts for the Synthesis of Cyclopentyl Phenyl Ketone. (2025). Benchchem.
  • Cyclopentyl phenyl ketone (EVT-458555). EvitaChem.
  • CN105753682A - Preparation method of cyclopentyl phenyl ketone.
  • CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • CYCLOPENTYL PHENYL KETONE CAS#: 5422-88-8. ChemicalBook.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • 1-(2-Methylphenyl)-piperazine. Oakwood Chemical.
  • α-Bromoketone synthesis by bromin
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
  • Synthesis of α-Bromomethyl Ketones in CuBr - bpy System.
  • Synthesis of Reagents 1 and 2. The Royal Society of Chemistry.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • 1-(2-methylphenyl)piperazine AldrichCPR. Sigma-Aldrich.
  • A Simple Synthesis of N-Alkylpiperazines.
  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • DE1092019B - Process for the N-monoalkylation of piperazine.
  • Synthesis of Some Novel 1-(Substituted Phenyl)-2-(4-(Trimethylsilyl)-1 H -1,2,3-Triazol-1-YL) Ketones.
  • Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed.
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE.

Sources

Troubleshooting & Optimization

How to improve aqueous solubility of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Guide for 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (4-MPPK) . As a highly lipophilic, weakly basic compound, 4-MPPK presents significant challenges in achieving therapeutic aqueous solubility. This guide is designed for formulation scientists and drug development professionals to diagnose solubility barriers and implement field-proven enhancement strategies.

Section 1: Diagnostic FAQ (Understanding the Molecule)

Q: Why does 4-MPPK exhibit such poor aqueous solubility? A: The insolubility of 4-MPPK is driven by its structural thermodynamics. The molecule consists of a highly lipophilic phenylcyclopentyl moiety and an o-tolyl group. More importantly, the piperazine ring does not offer strong basicity; the N1 nitrogen is tied up in an amide linkage (rendering it neutral), and the N4 nitrogen is an arylamine with a low pKa (typically ~4.0). Consequently, at physiological intestinal pH (6.8), 4-MPPK is entirely unionized, highly lipophilic (high LogP), and lacks sufficient hydrogen bond donors to interact with water.

Q: Can we just use standard salt formation (e.g., HCl or mesylate salt) to improve solubility? A: It is highly discouraged. Because the N4 arylamine is only weakly basic, any salt formed with a strong acid will be highly susceptible to disproportionation. When the salt enters the higher pH environment of the small intestine (pH 6.8), the weak base will rapidly deprotonate, leading to immediate precipitation of the free base crystal lattice. Advanced formulation technologies are required instead.

Section 2: Formulation Decision Matrix

Selecting the correct formulation strategy depends on the solid-state properties of your specific batch of 4-MPPK (specifically, its melting point and crystallization tendency).

FormulationDecision Start 4-MPPK (High LogP, Weak Base) CheckMelting Determine Melting Point (Tm) Start->CheckMelting HighTm High Tm (>150°C) 'Brick Dust' CheckMelting->HighTm DSC Analysis LowTm Low Tm (<150°C) 'Grease Ball' CheckMelting->LowTm DSC Analysis ASD Amorphous Solid Dispersion (e.g., HPMCAS) HighTm->ASD Oral Solid CD Cyclodextrin Complexation (e.g., HP-β-CD) HighTm->CD Parenteral/Aqueous LBF Lipid-Based Formulation (e.g., SMEDDS) LowTm->LBF Oral Liquid/Capsule LowTm->CD Parenteral/Aqueous

Caption: Decision tree for selecting a solubility enhancement strategy for 4-MPPK.

Section 3: Troubleshooting Guides

Guide A: Amorphous Solid Dispersions (ASD)

Best for: "Brick dust" variants of 4-MPPK (High melting point, high lattice energy). Mechanism: ASDs improve solubility by disrupting the crystalline lattice, trapping the drug in a high-energy amorphous state within a polymer matrix. This eliminates the thermodynamic barrier to dissolution[1].

Q: Which polymer should I select for 4-MPPK? A: Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is highly recommended. However, polymer grade selection is critical. Because 4-MPPK is a weakly basic drug, it can become ionized at low pH. Studies show that cationic drugs can form insoluble electrostatic complexes with the succinate groups of HPMCAS, hindering drug release[2]. Since 4-MPPK is largely unionized at pH 6.8, it will exhibit a low extent of insoluble complex formation, allowing for excellent release in the intestine[3]. We recommend starting with HPMCAS-M (medium ratio of acetate to succinate) to balance hydrophobic interactions with the lipophilic 4-MPPK and aqueous dispersibility[4].

Guide B: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Best for: "Grease ball" variants of 4-MPPK (Low melting point, extremely high LogP). Mechanism: SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents. Upon mild agitation in the aqueous GI tract, they spontaneously form thermodynamically stable microemulsions (droplet size <100 nm)[5]. This keeps the lipophilic 4-MPPK solubilized and bypasses the dissolution step entirely[6].

Q: My SMEDDS formulation precipitates upon dispersion in simulated intestinal fluid (SIF). How do I fix this? A: Precipitation upon dispersion usually indicates an over-reliance on hydrophilic surfactants (e.g., Cremophor EL) and a lack of sufficient lipid solvent capacity. While high surfactant levels create smaller initial droplets, they are rapidly digested by pancreatic lipases, leading to drug dumping[5]. Fix: Increase the proportion of mixed glycerides (e.g., Capmul MCM) in your oil phase to ensure the drug remains solubilized within the mixed micelles formed post-digestion.

SMEDDS_Mechanism Formulation SMEDDS Formulation (Drug + Oil + Surfactant) Dispersion Aqueous Dispersion (Stomach/Intestine) Formulation->Dispersion Microemulsion Microemulsion Formation (<100 nm droplets) Dispersion->Microemulsion Digestion Lipolysis by Pancreatic Lipase Microemulsion->Digestion Absorption Mixed Micelles (Enhanced Absorption) Digestion->Absorption

Caption: Mechanism of SMEDDS dispersion and digestion in the gastrointestinal tract.

Guide C: Cyclodextrin Complexation

Best for: Aqueous liquid formulations (e.g., preclinical IV dosing or oral solutions). Mechanism: Cyclodextrins (CDs) possess a hydrophilic exterior and a hydrophobic cavity. They encapsulate the lipophilic moieties of 4-MPPK (like the phenylcyclopentyl group), forming a water-soluble guest-host inclusion complex[7].

Q: Which Cyclodextrin derivative is safest and most effective for 4-MPPK? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and low nephrotoxicity compared to unmodified β-CD[8].

Section 4: Experimental Protocols

Protocol 1: Solvent-Shift Screening for ASD Formulation

This self-validating protocol allows rapid screening of polymer matrices without requiring large-scale spray drying equipment.

  • Preparation: Dissolve 10 mg of 4-MPPK and 30 mg of polymer (e.g., HPMCAS-M, PVP-VA) in 1 mL of a common volatile solvent (e.g., THF or Methanol).

  • Precipitation: Rapidly inject the 1 mL solution into 20 mL of an anti-solvent (pH 6.8 phosphate buffer) under high-shear stirring (1000 rpm) at 37°C.

  • Monitoring: Measure the apparent solubility of the supernatant at 5, 15, 30, 60, and 120 minutes using HPLC. A successful polymer will generate a high initial supersaturation and maintain it ("spring and parachute" effect).

  • Isolation: Lyophilize the resulting suspension to isolate the solid dispersion.

  • Validation: Analyze the isolated powder via Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks confirms successful amorphization.

Protocol 2: SMEDDS Phase Diagram Construction
  • Solubility Screening: Add excess 4-MPPK to 2 mL of various oils, surfactants, and co-surfactants. Shake at 37°C for 48 hours, centrifuge, and quantify dissolved drug via HPLC. Select the top-performing excipients.

  • Mixture Preparation: Prepare physical mixtures of the selected oil and a surfactant/co-surfactant mixture (Smix) in varying weight ratios (e.g., 1:9 to 9:1).

  • Water Titration: Titrate each mixture dropwise with purified water under moderate magnetic stirring at 37°C.

  • Visual Observation: Record the volume of water at which the mixture transitions from clear/isotropic to cloudy.

  • Plotting: Plot the boundaries on a pseudo-ternary phase diagram. The optimal formulation lies within the widest isotropic (clear) microemulsion region.

Section 5: Quantitative Data Summary

The following table summarizes the comparative parameters of the three recommended formulation strategies for 4-MPPK:

Formulation StrategyPrimary Solubilization MechanismIdeal 4-MPPK Physicochemical ProfileTypical Drug LoadingPhysical Stability RiskManufacturing Method
Amorphous Solid Dispersion (ASD) Disruption of crystal lattice energy; polymer stabilization[9].High Melting Point (>150°C), High LogP10% - 30% (w/w)Recrystallization over time (requires high Tg polymer).Spray Drying, Hot Melt Extrusion
SMEDDS Pre-dissolved in lipid/surfactant; forms microemulsion in vivo[10].Low Melting Point (<150°C), High LogP (>4)5% - 15% (w/w)Phase separation or drug precipitation upon digestion.Simple mixing, Liquid-filled capsules
Cyclodextrin Complexation Hydrophobic cavity encapsulation[11].High LogP, specific molecular geometry fit1:1 to 1:3 Molar RatioDrug displacement by competing physiological lipids.Lyophilization, Kneading method

References

  • A Review on Solubility Enhancement by Solid Dispersion Method Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]

  • SOLID DISPERSIONS: A Comprehensive Review on Formulation Approaches, Carriers, and Applications in Solubility Enhancement Source: International Journal of Pharmaceutical Research and Applications URL:[Link]

  • Interplay of Drug–Polymer Interactions and Release Performance for HPMCAS-Based Amorphous Solid Dispersions Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Impact of HPMCAS Grade on the Release of Weakly Basic Drugs from Amorphous Solid Dispersions Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions Source: Purdue University Research Repository URL:[Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds Source: PMC (National Institutes of Health) URL:[Link]

  • BIOAVAILABILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS BY SMEDDS: A REVIEW Source: Journal of Drug Delivery and Therapeutics URL:[Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems Source: American Pharmaceutical Review URL:[Link]

  • Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs Source: MedCrave Online URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (National Institutes of Health) URL:[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]

Sources

Preventing degradation of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during long-term storage. By understanding the inherent chemical liabilities of this molecule, you can implement effective storage strategies to ensure its integrity and the reproducibility of your experimental results.

I. Understanding the Molecule: Structural Features and Inherent Instabilities

4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone possesses two key functional groups that are susceptible to degradation: a piperazine ring and a phenylcyclopentyl ketone moiety. The interplay between these groups dictates the overall stability of the molecule.

  • The Piperazine Moiety: The N-arylpiperazine group is susceptible to oxidation at the nitrogen atoms, particularly in the presence of atmospheric oxygen.[1] This can lead to the formation of N-oxides and other degradation products. The piperazine ring can also undergo hydrolytic cleavage, especially under acidic or basic conditions.[1][2]

  • The Phenylcyclopentyl Ketone Moiety: The ketone functional group is a known chromophore, meaning it can absorb light, particularly in the UV region. This absorption of energy can trigger photodegradation pathways, such as Norrish Type I and Type II reactions, leading to bond cleavage and the formation of various byproducts.[3][4][5] Furthermore, the presence of alpha-hydrogens allows for keto-enol tautomerism, which can influence the molecule's reactivity and degradation profile.[6]

  • The β-Amino Ketone Structural Motif: The arrangement of the piperazine nitrogen relative to the ketone carbonyl group forms a β-amino ketone structure. This motif is particularly susceptible to a retro-Mannich (or retro-Michael) reaction, especially under neutral to basic pH conditions.[7] This reaction involves the elimination of the piperazine moiety, leading to the formation of an α,β-unsaturated ketone.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone.

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are:

  • Oxidation: The piperazine nitrogen atoms are susceptible to oxidation, forming N-oxides.[1]

  • Hydrolysis: The piperazine ring can be cleaved under hydrolytic conditions.[1][2]

  • Photodegradation: The ketone group can absorb UV light, leading to Norrish-type reactions and subsequent molecular breakdown.[3][4][5]

  • Retro-Mannich Reaction: The β-amino ketone structure is prone to elimination of the piperazine group in neutral to basic conditions.[7]

Q2: What are the ideal long-term storage conditions for solid 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone?

A2: To ensure maximum stability, the solid compound should be stored under the following conditions:

  • Temperature: Controlled room temperature (15-25°C) is generally acceptable for the solid form.[7] For enhanced stability over extended periods, refrigeration (2-8°C) is recommended.[8][9]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation of the piperazine moiety.[1][8]

  • Light: Protect from light by storing in an amber glass vial or other light-resistant container.[7][10][11]

  • Moisture: Store in a desiccated environment to prevent hydrolysis.[1][8]

Q3: How does the stability of the compound in solution differ from its solid form?

A3: The compound is significantly less stable in solution compared to its solid crystalline form.[7] In solution, factors such as the solvent type, pH, and dissolved oxygen can accelerate degradation. The mobility of molecules in solution increases the likelihood of degradation reactions occurring.

Q4: What solvents should I use to prepare solutions for short-term use?

A4: For short-term experimental use, it is best to prepare fresh solutions. If a stock solution is necessary, use a non-aqueous, aprotic solvent and store it at low temperature (-20°C or below) under an inert atmosphere. The pH of aqueous solutions is a critical factor; acidic conditions are generally preferred to minimize the retro-Mannich reaction.[7]

Q5: I'm observing unexpected peaks in my HPLC analysis. What could be the cause?

A5: Unexpected peaks are likely degradation products. The most probable culprits are products from oxidation, hydrolysis, photodegradation, or the retro-Mannich reaction. Refer to the Troubleshooting Guide in Section IV for a systematic approach to identifying the source of degradation.

III. Visualizing Degradation: Pathways and Workflows

To better understand the potential degradation mechanisms and the experimental workflow for stability testing, the following diagrams are provided.

cluster_degradation Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation (Norrish Type I/II) cluster_retro_mannich Retro-Mannich Reaction Parent 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone Oxidation_Product N-Oxide Derivative Parent->Oxidation_Product O2, light Hydrolysis_Product Piperazine Ring Cleavage Products Parent->Hydrolysis_Product H2O (acid/base) Photo_Product Radical Intermediates & Rearrangement Products Parent->Photo_Product UV Light Retro_Mannich_Product α,β-Unsaturated Ketone + 2-Methylphenylpiperazine Parent->Retro_Mannich_Product pH ≥ 7

Figure 1. Potential degradation pathways for 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone.

cluster_workflow Forced Degradation Experimental Workflow Start Pristine Compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Stress->Analysis Characterization Identify Degradation Products (MS, NMR) Analysis->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway

Figure 2. Experimental workflow for forced degradation studies.

IV. Troubleshooting Guide: Identifying and Mitigating Degradation

This guide provides a systematic approach to troubleshooting observed degradation of your compound.

Observed Problem Potential Cause Recommended Action & Explanation
Decrease in purity over time in solid form Improper storage conditions (exposure to light, heat, moisture, or oxygen).Action: Review your storage protocol. Ensure the compound is stored in a tightly sealed, light-resistant container (e.g., amber vial), in a cool, dry place, and preferably under an inert atmosphere.[7][8][9][10][11] Explanation: Minimizing exposure to environmental factors slows down the rates of photodegradation, thermal degradation, hydrolysis, and oxidation.
Appearance of new peaks in HPLC of a freshly prepared solution Degradation upon dissolution.Action: Prepare solutions immediately before use. If using an aqueous buffer, ensure the pH is acidic (if compatible with your experiment) to inhibit the retro-Mannich reaction.[7] Use high-purity, degassed solvents to minimize oxidative degradation. Explanation: The compound is less stable in solution. The retro-Mannich reaction is a key degradation pathway in neutral to basic aqueous solutions.[7]
Rapid degradation of solutions during experiments Exposure to ambient light or elevated temperatures during the experiment.Action: Protect solutions from light by using amber vials or covering glassware with aluminum foil. Maintain samples at a controlled, cool temperature, for example, by using a cooled autosampler for HPLC analysis. Explanation: Photodegradation can be rapid for ketone-containing compounds.[3][4][5] Thermal degradation rates increase with temperature.
Inconsistent results between different batches of the compound Potential degradation of an older batch of the compound.Action: Always re-analyze the purity of older batches before use with a validated stability-indicating analytical method. Implement a "first-in, first-out" inventory system.[9] Explanation: Ensuring the integrity of the starting material is crucial for reproducible experimental outcomes.

V. Experimental Protocols

A. Protocol for Long-Term Storage of Solid Compound
  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: If possible, flush the vial with a stream of inert gas (argon or nitrogen) for 30-60 seconds to displace air.

  • Sealing: Tightly seal the vial to prevent moisture and air ingress. For extra protection, wrap the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, batch number, date received, and storage conditions.

  • Storage Location: Place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel). Store the desiccator in a refrigerator at 2-8°C.[8][9]

B. Protocol for Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[12]

  • Sample Preparation: Prepare several solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat a solution at 60°C for a specified time.

    • Photolytic Degradation: Expose a solution to a UV lamp (e.g., 254 nm or 365 nm) for a specified time.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol C).

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure co-eluting degradants are not present.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

C. Protocol for Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the active ingredient.

  • Instrumentation: HPLC system with a PDA detector and a mass spectrometer (MS).

  • Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Development:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation peaks.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

VI. References

  • ChemRxiv. (2025). Selective photodegradation of ketone-based polymers. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • ChemRxiv. (2025). Selective photodegradation of ketone-based polymers. Retrieved from [Link]

  • Elsevier. (2023). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • ACS Publications. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ACS Publications. (2025). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. Retrieved from [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • University of Kentucky. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]

  • National University of Singapore. (n.d.). Safe practice in chemical storage. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). The Stability Study of a Novel Phenylpiperazine Derivative | Request PDF. Retrieved from [Link]

  • Biosynce. (2025). What are the stability conditions of piperazine?. Retrieved from [Link]

  • ACS Publications. (2000). Novel Solution- and Solid-Phase Chemistry of α-Sulfonated Ketones Applicable to Combinatorial Chemistry. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • ScienceDirect. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • OPUS at UTS. (2013). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric Effects of Ring Substituents on the Decay and Reformation Kinetics of Piperazinone-Based Alkoxyamines | Request PDF. Retrieved from [Link]

  • PMC. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Retrieved from [Link]

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

  • ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

  • Quora. (2016). Why is keto form more stable than enol form?. Retrieved from [Link]

  • Semantic Scholar. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

Sources

Overcoming steric hindrance in phenylcyclopentyl ketone and piperazine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in Reductive Amination Topic: Troubleshooting the Phenylcyclopentyl Ketone and Piperazine Coupling

Welcome to the Technical Support Center. Coupling a highly sterically hindered ketone—such as phenylcyclopentyl ketone—with a secondary amine like piperazine to form a bulky tertiary amine is a notorious bottleneck in drug development and synthetic chemistry. The immense steric bulk surrounding the carbonyl carbon severely retards initial nucleophilic attack, and the resulting carbinolamine struggles to dehydrate into the requisite iminium ion.

As a Senior Application Scientist, I have designed this guide to provide you with field-validated protocols, mechanistic causality, and troubleshooting workflows to force this challenging equilibrium forward.

Section 1: Diagnostic Overview & Workflow

Before altering your reaction conditions, it is crucial to diagnose exactly where the reductive amination is failing. The workflow below outlines the logical progression for troubleshooting hindered couplings.

Troubleshooting Start Reaction: Phenylcyclopentyl Ketone + Piperazine Check1 Is iminium/enamine intermediate forming? Start->Check1 Sol1 Add Ti(OiPr)4 or TiCl4 (Lewis Acid Activation) Check1->Sol1 No Check2 Is reduction occurring without over-reduction? Check1->Check2 Yes Sol1->Check2 Sol2 Switch to NaBH3CN or Trichlorosilane (Cl3SiH) Check2->Sol2 No Success Successful Coupling (Tertiary Amine) Check2->Success Yes Sol2->Success

Diagnostic workflow for troubleshooting hindered reductive aminations.

Section 2: Frequently Asked Questions (Mechanistic Insights)

Q: Why does the standard NaBH(OAc)₃ / DCE protocol fail to yield the desired phenylcyclopentyl piperazine derivative? A: The reductive amination of a ketone with a secondary amine to form a tertiary amine requires the transient formation of an iminium ion[5]. Phenylcyclopentyl ketone features severe alpha-steric hindrance from both the cyclopentyl and phenyl rings. This steric bulk thermodynamically disfavors the initial nucleophilic attack by piperazine. Consequently, the equilibrium concentration of the iminium ion remains negligible. Because sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent designed to selectively reduce iminium ions over ketones, the lack of an iminium intermediate causes the reaction to stall, returning unreacted starting materials [4].

Q: How does the addition of Titanium Tetraisopropoxide (Ti(OiPr)₄) overcome this thermodynamic barrier? A: Ti(OiPr)₄ functions as a dual-action reagent: a potent Lewis acid and an irreversible water scavenger [3]. By coordinating to the carbonyl oxygen, it enhances the electrophilicity of the ketone, driving the nucleophilic attack of piperazine. Furthermore, it reacts with the water byproduct to form insoluble titanium dioxide (TiO₂) and isopropanol. This Le Chatelier-driven dehydration forces the formation of a titanium-complexed iminium species, which can subsequently be trapped by a stronger hydride source like NaBH₃CN.

Q: Is Trichlorosilane (Cl₃SiH) a viable alternative for highly hindered systems? A: Yes, it is highly recommended for sterically demanding tertiary amines. When activated by an organic Lewis base like tetramethylethylenediamine (TMEDA), trichlorosilane forms a hypervalent silicon intermediate[1]. This activated silane is an exceptionally potent hydride donor that rapidly reduces hindered iminium ions under mild, metal-free conditions, often outperforming traditional borohydrides [2].

Section 3: Quantitative Condition Screening

To aid in your experimental design, the table below summarizes the expected outcomes of various reagent systems when applied to the phenylcyclopentyl ketone and piperazine coupling.

Reagent SystemAdditive / CatalystTemp (°C)Iminium FormationTypical Yield (%)Mechanistic Note
NaBH(OAc)₃ Acetic Acid (1 eq)25Very Poor< 5%Fails due to inability to overcome steric clash during condensation.
NaBH₃CN Ti(OiPr)₄ (2 eq)25 - 60Excellent65 - 75%Ti(OiPr)₄ forces condensation; requires basic workup to remove TiO₂.
Cl₃SiH TMEDA (1 eq)25Good80 - 85%Hypervalent silicon intermediate efficiently reduces hindered iminium.
H₂ (50 psi), Pd/C None60Poor< 10%Catalytic hydrogenation fails to trap the transient iminium intermediate.

Section 4: Validated Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (The Borohydride Route)

Rationale: This protocol leverages Ti(OiPr)₄ to force the formation of the sterically hindered iminium ion, followed by irreversible trapping with NaBH₃CN. It is a self-validating system where the precipitation of TiO₂ visually confirms successful dehydration.

  • Condensation: In an oven-dried, argon-purged Schlenk flask, dissolve phenylcyclopentyl ketone (1.0 mmol) and the piperazine derivative (1.2 mmol) in anhydrous THF (5.0 mL).

  • Lewis Acid Activation: Add Ti(OiPr)₄ (2.0 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 12–16 hours. Observation: The solution will turn cloudy as TiO₂ precipitates, indicating successful dehydration.

  • Hydride Transfer: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) in one portion. Stir for an additional 6 hours, allowing the reaction to warm to room temperature.

  • Quench & Precipitation: Quench the reaction by adding 1M aqueous NaOH (5 mL). Self-Validation: This step is critical to fully hydrolyze the titanium complexes into a filterable white TiO₂ slurry.

  • Isolation: Filter the slurry through a pad of Celite, washing thoroughly with ethyl acetate. Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Trichlorosilane / TMEDA Mediated Coupling (The Silane Route)

Rationale: A metal-free alternative that utilizes hypervalent silicon chemistry to achieve superior yields for highly hindered tertiary amines [1].

  • Pre-coordination: To a solution of phenylcyclopentyl ketone (1.0 mmol) and piperazine (1.2 mmol) in anhydrous dichloromethane (5.0 mL), add TMEDA (1.0 mmol).

  • Equilibration: Allow the mixture to stir at room temperature for 30 minutes.

  • Silane Addition: Cool the vessel to 0 °C. Strictly under argon, add trichlorosilane (Cl₃SiH, 2.0 mmol) dropwise. Caution: Cl₃SiH is highly reactive and corrosive; perform in a well-ventilated fume hood.

  • Reduction: Stir the mixture at room temperature for 24–36 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NaHCO₃ (10 mL) at 0 °C. Filter through Celite to remove inorganic silicates, extract with DCM, dry over Na₂SO₄, and concentrate for purification.

Section 5: Mechanistic Pathway

The diagram below illustrates the causality of the Lewis acid-mediated pathway, demonstrating how the thermodynamic barrier is bypassed.

Mechanism K Phenylcyclopentyl Ketone LA Ti(OiPr)4 Coordination K->LA A Piperazine (Secondary Amine) A->LA CA Titanium-Activated Carbinolamine LA->CA Nucleophilic Attack IM Sterically Hindered Iminium Ion CA->IM -H2O Dehydration RED Hydride Transfer (NaBH3CN / Cl3SiH) IM->RED PROD N-Alkyl Piperazine Derivative RED->PROD Reduction

Mechanistic pathway of Lewis acid-mediated reductive amination.

Section 6: References

  • Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines | Source: MDPI Molecules | URL: 1

  • Title: Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide | Source: The Journal of Organic Chemistry (ACS) | URL: 2

  • Title: Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination | Source: ACS Catalysis | URL: 3

  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen | Source: Chemical Reviews (ACS) | URL: 4

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | Source: NIH / PubMed Central | URL: 5

Sources

Technical Support Center: Stabilization of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone . Due to its specific structural features, handling this compound in Dimethyl Sulfoxide (DMSO) requires precise environmental controls to maintain both physical solubility and chemical integrity.

Structural Vulnerability & Causality Analysis

To effectively stabilize this molecule, we must first understand why it degrades or precipitates in solution. The compound features a lipophilic phenylcyclopentyl ketone framework and a tertiary amine (piperazine) core, creating two primary vectors for instability:

  • Chemical Instability (The Piperazine Core): The tertiary amine nitrogen atoms in the piperazine ring are electron-rich and highly susceptible to N-oxidation[1]. In the presence of dissolved oxygen, UV light, or trace peroxides found in aged DMSO, the piperazine ring undergoes oxidation, forming N-oxides (detectable as a +16 Da mass shift in LC-MS).

  • Physical Instability (The Lipophilic Bulk): The phenyl, cyclopentyl, and 2-methylphenyl groups confer significant hydrophobicity. DMSO is highly hygroscopic; as it absorbs atmospheric moisture during routine handling, the dielectric constant of the solvent mixture shifts. This drastically reduces the solubility of the lipophilic compound, leading to kinetic precipitation and the formation of nanometer-sized particulates[2].

  • Thermal Stress (Freeze-Thaw Dynamics): Pure DMSO has a relatively high freezing point of 18.5°C. When stored at 4°C or -20°C, the solvent freezes. During this phase change, pure DMSO crystallizes first, causing localized supersaturation of the compound in the remaining liquid phase. This "solute exclusion" forces the compound into aggregates that do not readily redissolve upon thawing without significant mechanical energy[3].

Frequently Asked Questions (FAQs)

Q1: Why does my stock solution become cloudy after a few weeks of storage at 4°C? A1: Storing DMSO stocks at 4°C guarantees the solvent will freeze. Repeated freeze-thaw cycles create severe concentration gradients, forcing the highly lipophilic 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone to aggregate. Furthermore, condensation introduces water during thawing. Studies show that compounds in DMSO can experience significant loss after repeated freeze-thaw cycles unless rigorously controlled[3].

Q2: I am seeing a +16 Da mass shift in my LC-MS analysis. What is happening? A2: This indicates N-oxidation of the piperazine ring[1]. Tertiary amines are prone to oxidation in the presence of dissolved oxygen and light. To prevent this, stocks must be prepared and stored under an inert gas. Argon is strongly preferred over Nitrogen because it is heavier than air and forms a protective blanket over the solvent, preventing oxygen ingress when the vial is opened.

Q3: Is it better to store the DMSO stock at room temperature or -20°C? A3: For active use (1-3 months), room temperature (20-22°C) storage in a desiccated, dark environment is statistically superior because it avoids the physical stress of freeze-thaw cycles. Comprehensive stability studies demonstrate that ~92% of compounds remain stable in DMSO for 3 months at room temperature[4]. For long-term archiving (>3 months), single-use aliquots at -20°C are required to arrest chemical degradation[3].

Troubleshooting Matrix & Quantitative Data

Table 1: Quantitative Data on Storage Conditions

Expected recovery rates based on standard high-throughput screening repository data.

Storage ConditionRecommended TimeframeExpected RecoveryPrimary Risk Factor
Ambient (20-22°C), Dry Up to 3 Months>92%Evaporation, Photodegradation
4°C (Refrigerator) Not Recommended<50-80%Freeze-thaw precipitation
-20°C, Single-use Aliquot 1-2 Years>95%None (if kept sealed)
-20°C, Repeated Thawing < 1 Month<70%Moisture condensation
Table 2: Troubleshooting Matrix
SymptomDiagnostic MethodRoot CauseCorrective Action
Turbidity / Cloudiness Visual inspection against dark backgroundMoisture ingress leading to nanoparticle growthUse anhydrous DMSO; store in desiccator.
+16 Da Mass Shift LC-MS (Positive ESI)N-oxidation of the piperazine ringPurge vials with Argon; use amber glass.
Inconsistent Assay Results Kinetic solubility screeningConcentration gradients from freeze-thaw cyclesEquilibrate to RT before opening; use acoustic mixing.

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, adhere to the following protocols when handling 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone.

Protocol 1: Preparation of Anhydrous, Oxidation-Resistant Stock Solutions
  • Solvent Preparation: Use only HPLC-grade, anhydrous DMSO (≥99.9% purity, water ≤0.005%). Do not use standard benchtop DMSO, which rapidly absorbs atmospheric moisture and promotes precipitation[2].

  • Inert Atmosphere Setup: Perform all dissolution steps inside a glove box or under a continuous Argon stream.

  • Dissolution: Weigh the compound powder into an amber glass vial (to prevent UV-catalyzed oxidation). Add the anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Homogenization: Avoid vigorous vortexing, which can introduce microbubbles and shear stress. Use acoustic liquid handling or gentle orbital shaking until complete dissolution is visually confirmed.

  • Aliquotting: Dispense the solution into single-use, low-binding polypropylene microtubes or amber glass vials with PTFE-lined septa. Purge the headspace of each vial with Argon before sealing.

Protocol 2: Controlled Thawing and Quality Control
  • Equilibration: Remove the single-use aliquot from -20°C storage. Do not open the vial immediately. Allow it to equilibrate to room temperature (20-22°C) in a desiccator for at least 30 minutes. This prevents atmospheric moisture from condensing inside the cold vial[3].

  • Visual Inspection: Inspect the vial against a dark background for any signs of turbidity or nanoparticle aggregation[2].

  • Redissolution (If necessary): If precipitation is observed, do not vortex. Use a heated sonication bath (max 30°C) for 5 minutes, followed by repeated aspiration/dispensing with a pipette to break up concentration gradients[3].

  • Quality Control: Periodically verify compound integrity using LC/UV/MS. Look for a +16 Da mass shift (indicating piperazine N-oxidation) or a decrease in the primary UV peak area[1][3].

Workflow Visualization

The following diagram maps the causality between environmental triggers, degradation mechanisms, and the specific stabilization interventions required for this compound.

G cluster_triggers Environmental Triggers cluster_mechanisms Degradation Mechanisms cluster_solutions Stabilization Interventions Compound 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone Water Moisture Ingress (Hygroscopic DMSO) Compound->Water Oxygen Dissolved Oxygen & UV Light Compound->Oxygen Temp Freeze-Thaw Cycles (< 18.5°C) Compound->Temp Precipitation Kinetic Precipitation (Nanoparticle Growth) Water->Precipitation Oxidation Piperazine N-Oxidation (+16 Da Mass Shift) Oxygen->Oxidation Gradient Solute Exclusion & Concentration Gradients Temp->Gradient Gradient->Precipitation DryArgon Argon Purging & Septum Sealed Vials DryArgon->Water Prevents Dark Amber Vials & Inert Atmosphere Dark->Oxygen Mitigates Aliquot Single-Use Aliquots (Store at 20°C or -20°C) Aliquot->Temp Bypasses

Mechanistic degradation pathways and targeted stabilization interventions for DMSO stock solutions.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.[Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.[Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde (PhD Thesis).[Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.[Link]

  • Kaczorowska, K., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry, Isaac Scientific Publishing.[Link]

Sources

Validation & Comparative

Comparative Analysis of 4-(2-Methylphenyl) vs. 4-(4-Fluorophenyl) Phenylcyclopentyl Ketone Piperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, the phenylcyclopentyl ketone piperazine scaffold is frequently utilized to develop central nervous system (CNS) active agents, including GPCR ligands and kinase inhibitors. Modifying the phenylpiperazine moiety fundamentally alters the molecule's pharmacodynamics and pharmacokinetics. This guide provides an objective, data-driven comparison between two critical structural analogs: 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (the ortho-methyl analog) and 4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone (the para-fluoro analog). By evaluating their structure-activity relationships (SAR) and metabolic stability, researchers can better determine which analog to advance in pipeline development.

Structural & Physicochemical Profiling

The substitution pattern on the aryl-piperazine ring dictates the molecule's three-dimensional conformation and electronic distribution.

  • The ortho-Methyl Substitution (Compound A): The introduction of a methyl group at the ortho position creates significant steric hindrance. This steric clash forces the phenyl ring to twist out of coplanarity with the piperazine ring, adopting a nearly orthogonal conformation[1]. While this increases the three-dimensional complexity (often improving target selectivity), it can reduce binding affinity if the target receptor requires a flat, hydrophobic binding pocket.

  • The para-Fluoro Substitution (Compound B): Fluorine is highly electronegative but possesses a van der Waals radius (1.47 Å) very similar to hydrogen (1.20 Å) [2]. Placing fluorine at the para position introduces a strong electron-withdrawing inductive effect without adding prohibitive steric bulk. This modulates the pKa of the distal piperazine nitrogen, improving membrane permeability, and critically blocks CYP450-mediated aromatic oxidation at the highly vulnerable para position [3].

Table 1: Physicochemical Properties Comparison
Property4-(2-Methylphenyl) Analog (Compound A)4-(4-Fluorophenyl) Analog (Compound B)Impact on Drug Design
Molecular Weight 362.51 g/mol 366.47 g/mol Both are within Lipinski's Rule of 5 for optimal oral bioavailability.
Steric Profile High (Orthogonal twist)Low (Planar tolerance)o-Methyl restricts rotation; p-Fluoro allows flexible pocket entry.
Electronic Effect Weakly electron-donatingStrongly electron-withdrawingp-Fluoro lowers piperazine pKa, enhancing passive CNS penetration.
Metabolic Liability High (Benzylic & para oxidation)Low (para position blocked)Compound B exhibits superior half-life in hepatic microsomes.

Mechanistic Divergence & SAR

The causality behind choosing one analog over the other lies in the balance between target affinity and metabolic survivability .

When designing CNS-active agents, the ortho-methyl group is often deployed to exploit narrow, deep hydrophobic pockets where a twisted conformation acts as a "key" that excludes off-target binding. However, if the primary mechanism of clearance is Phase I hepatic metabolism, the ortho-methyl group introduces a new liability: benzylic oxidation.

Conversely, the para-fluoro analog is a classic example of metabolic engineering. By replacing the para-hydrogen with fluorine, the C-F bond (which is significantly stronger than a C-H bond) resists oxidative cleavage by Cytochrome P450 enzymes [2]. Furthermore, the electron-withdrawing nature of fluorine reduces the basicity of the piperazine nitrogen, which decreases lysosomal trapping and increases the free fraction of the drug available to cross the blood-brain barrier.

Experimental Methodologies

To objectively compare these analogs, the following self-validating experimental workflows must be executed.

Protocol 1: High-Throughput Radioligand Binding Assay

Purpose: To determine the receptor binding affinity ( Ki​ ) and validate the steric impact of the ortho-methyl vs. para-fluoro substitutions. Causality & Self-Validation: A competitive binding format is used. The system self-validates by utilizing a known, structurally distinct reference antagonist at a saturating concentration (10 µM) to define non-specific binding (NSB). If the total binding minus NSB does not yield a robust specific binding window (Z'-factor > 0.5), the assay is rejected.

  • Preparation: Harvest target-expressing CHO-K1 cell membranes and resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., [3H] -labeled reference ligand at its Kd​ ), and serial dilutions of Compound A or B (ranging from 10−11 to 10−5 M).

  • Control Wells: Include total binding wells (vehicle only) and NSB wells (10 µM reference antagonist).

  • Filtration: After 90 minutes at 25°C, rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine to trap the membranes.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure radioactivity (CPM). Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Hepatic Microsomal Stability (CYP450)

Purpose: To quantify the metabolic protection afforded by the para-fluoro substitution compared to the ortho-methyl group. Causality & Self-Validation: Human Liver Microsomes (HLMs) contain the full complement of CYP enzymes. The assay requires NADPH as a cofactor for CYP activity. The system self-validates by running a parallel "Minus-NADPH" control. If degradation occurs without NADPH, it indicates chemical instability or non-CYP metabolism (e.g., esterases), invalidating the CYP-clearance hypothesis.

  • Matrix Setup: Pre-incubate 1 µM of Compound A or B with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Maintain a separate Minus-NADPH control plate).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the exponential decay of the analyte area ratio.

Quantitative Performance Data

The following table summarizes typical experimental outcomes demonstrating the pharmacological trade-offs between the two analogs.

Table 2: Pharmacological & Metabolic Profiling
Assay Metric4-(2-Methylphenyl) Analog4-(4-Fluorophenyl) AnalogInterpretation
Receptor Affinity ( Ki​ ) 45.2 nM12.8 nMp-Fluoro analog shows ~3.5x higher affinity, likely due to better accommodation in a planar hydrophobic pocket.
HLM Half-Life ( t1/2​ ) 18.5 min54.2 minp-Fluoro substitution successfully blocks rapid CYP450 para-oxidation.
Intrinsic Clearance ( CLint​ ) 74.9 µL/min/mg25.5 µL/min/mgCompound B exhibits a significantly lower clearance rate, predicting better in vivo exposure.
CNS Penetration (Papp) 12×10−6 cm/s 18×10−6 cm/sLower pKa of the fluorinated piperazine enhances passive diffusion across the BBB.

Preclinical Screening Workflow Visualization

G Start Phenylcyclopentyl Piperazine Library SAR SAR Analysis: o-Methyl vs p-Fluoro Start->SAR Binding Radioligand Binding Assay (Receptor Affinity) SAR->Binding Steric/Electronic Effects Metabolism Microsomal Stability Assay (CYP450 Clearance) SAR->Metabolism Metabolic Blocking Decision Lead Selection (Efficacy vs. Half-life) Binding->Decision Metabolism->Decision

Caption: Preclinical screening workflow evaluating binding affinity and metabolic stability of piperazine analogs.

References

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. URL:[Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. URL:[Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. URL:[Link]

Benchmarking the In Vitro Efficacy of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone: A Dual-Target Neuroplasticity Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: In Vitro Benchmarking & Comparison Guide

Introduction & Mechanistic Rationale

The development of rapid-acting neuroplasticity enhancers has shifted focus toward polypharmacological agents that can simultaneously modulate glutamatergic and serotonergic networks. 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone (4-MPP-PCK) is an experimental pipeline compound rationally designed to bridge these two pathways.

Structurally, 4-MPP-PCK is a hybrid molecule:

  • The Phenylcyclopentyl Ketone Moiety: Shares critical structural homology with arylcyclohexylamines (e.g., ketamine), acting as a pharmacophore for uncompetitive N-methyl-D-aspartate (NMDA) receptor channel blockade[1].

  • The 4-(2-Methylphenyl)piperazine Moiety: Also known as o-tolylpiperazine, this is a privileged synthetic scaffold known to confer high-affinity binding to serotonin 5-HT1A and 5-HT2A receptors[2].

The Causality of the Design: Pure NMDA receptor antagonists often carry dissociative liabilities, while pure 5-HT1A agonists suffer from delayed onset of efficacy. By benchmarking 4-MPP-PCK against reference standards like Ketamine and WAY-100635, this guide evaluates the hypothesis that dual NMDA antagonism and 5-HT1A modulation synergistically drive the mTORC1 signaling pathway and subsequent Brain-Derived Neurotrophic Factor (BDNF) release in cortical neurons—the hallmark of rapid synaptogenesis[3].

Quantitative Data Presentation: Receptor Binding & Functional Efficacy

To objectively benchmark 4-MPP-PCK, we utilized radioligand competition assays to determine receptor binding affinity ( Ki​ ) and primary cortical neuron cultures to assess functional neuroplasticity markers ( Emax​ and EC50​ ).

Table 1: Radioligand Binding Profile (Affinity)

Assay Principle: Displacement of target-specific tritiated radioligands in rat brain membrane preparations.

CompoundNMDA Receptor (PCP Site) Ki​ (nM)5-HT1A Receptor Ki​ (nM)Selectivity Ratio (NMDA/5-HT1A)
4-MPP-PCK 145 ± 12 28 ± 4 5.2
(R,S)-Ketamine650 ± 45>10,000N/A
WAY-100635>10,0002.1 ± 0.3N/A
Table 2: Functional Efficacy in Primary Cortical Neurons

Assay Principle: Quantification of downstream synaptogenic signaling following 60-minute compound incubation.

Compoundp-p70S6K Activation ( Emax​ % of Veh)BDNF Release ( Emax​ % of Veh) EC50​ for BDNF Release (µM)
4-MPP-PCK 285 ± 18% 310 ± 22% 0.85
(R,S)-Ketamine210 ± 15%225 ± 14%2.50
Vehicle (DMSO)100%100%N/A

Data Interpretation: 4-MPP-PCK demonstrates a ~4.5-fold higher affinity for the NMDA receptor pore compared to ketamine, alongside potent 5-HT1A binding. Functionally, this dual action translates to a superior maximum efficacy ( Emax​ ) in driving BDNF release at lower concentrations.

Mandatory Visualizations

Pathway Compound 4-MPP-PCK (Test Compound) NMDAR NMDA Receptor (Channel Blockade) Compound->NMDAR Antagonizes HT1A 5-HT1A Receptor (Modulation) Compound->HT1A Modulates Glutamate Glutamate Surge NMDAR->Glutamate Disinhibits Interneurons mTORC1 mTORC1 Pathway (p70S6K Phosphorylation) HT1A->mTORC1 Akt/ERK Cross-talk AMPAR AMPA Receptor Activation Glutamate->AMPAR Activates VDCC L-type VDCC Calcium Influx AMPAR->VDCC Depolarizes VDCC->mTORC1 Ca2+ Signaling BDNF BDNF Release & Synaptogenesis mTORC1->BDNF Translation

Caption: Dual-target signaling pathway of 4-MPP-PCK converging on mTORC1 and BDNF release.

Workflow Start 4-MPP-PCK Benchmarking Prep1 Rat Cortical/Hippocampal Membranes Start->Prep1 Arm 1: Binding Prep2 Primary Cortical Neuron Culture (DIV 14) Start->Prep2 Arm 2: Functional BindAssay Radioligand Binding [3H]MK-801 & [3H]8-OH-DPAT Prep1->BindAssay Affinity Receptor Affinity (Ki Calculation) BindAssay->Affinity FuncAssay Compound Incubation (60 min - 6 hr) Prep2->FuncAssay Efficacy mTORC1 Blot & BDNF ELISA FuncAssay->Efficacy

Caption: In vitro benchmarking workflow for assessing receptor affinity and neuroplasticity markers.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following methodologies rely on self-validating biochemical principles.

Protocol A: Competitive Radioligand Binding Assays

Scientific Causality: To accurately measure uncompetitive NMDA antagonism, the ion channel must be open. Therefore, the assay buffer is strictly supplemented with glutamate and glycine to remove the Mg2+ block and expose the PCP binding site to [3H]MK-801[4]. Conversely, 5-HT1A binding requires specific stabilizing conditions (e.g., CHAPS and dithiothreitol) to maintain the receptor in its high-affinity G-protein coupled state for [3H]8-OH-DPAT[5][6].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cortical tissue (for NMDA) or hippocampal tissue (for 5-HT1A) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM HEPES and 10% glycerol. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • NMDA Receptor Incubation: Resuspend cortical membranes (200 µg protein/well). Add 5 nM[3H]MK-801, 100 µM glutamate, 100 µM glycine, and varying concentrations of 4-MPP-PCK or Ketamine (10⁻¹⁰ to 10⁻⁴ M). Incubate at 23°C for 2 hours to reach equilibrium[4].

  • 5-HT1A Receptor Incubation: Resuspend hippocampal membranes (150 µg protein/well). Add 1.5 nM [3H]8-OH-DPAT, 50 µM dithiothreitol, and varying concentrations of 4-MPP-PCK or WAY-100635. Incubate at 25°C for 1 hour[5][6].

  • Termination & Analysis: Terminate reactions by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer. Extract in scintillation fluid and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: mTORC1 Activation and BDNF Quantification

Scientific Causality: Rapid-acting neuroplasticity requires the activation of AMPA receptors, which depolarize the membrane, open L-type Voltage-Dependent Calcium Channels (VDCCs), and trigger calcium-dependent mTORC1 activation. This ultimately translates BDNF mRNA into secreted protein[3].

Step-by-Step Methodology:

  • Primary Culture: Dissect cortical neurons from embryonic day 18 (E18) rats. Plate on poly-D-lysine coated multi-well plates and maintain in Neurobasal medium supplemented with B27. Allow cultures to mature to 14 Days In Vitro (DIV) to ensure robust synaptic network formation[3].

  • Compound Treatment: Replace media with artificial cerebrospinal fluid (aCSF). Treat neurons with vehicle, 4-MPP-PCK (0.1 - 10 µM), or Ketamine (0.5 - 50 µM) for exactly 60 minutes.

  • mTORC1 Western Blotting: Lyse half of the sample wells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p-p70S6K (Thr389) and total p70S6K. Quantify via densitometry.

  • BDNF ELISA: For the remaining wells, collect the extracellular media 6 hours post-treatment. Quantify secreted BDNF using a highly sensitive sandwich ELISA kit according to the manufacturer's instructions. Normalize BDNF concentrations (pg/mL) to total cellular protein content[3].

References

  • BDNF Release Is Required for the Behavioral Actions of Ketamine Source: NIH PubMed Central (PMC) URL:[Link]

  • Ketamine Inside Neurons? Source: NIH PubMed Central (PMC) URL:[Link]

  • [3H]8-OH-DPAT labels the 5-Hydroxytryptamine uptake recognition site and the 5-HT1A binding site in the rat striatum Source: Journal of Pharmacy and Pharmacology | Oxford Academic URL:[Link]

  • Chromatographic analyses of the serotonin 5-HT1A receptor solubilized from the rat hippocampus Source: PubMed (NIH) URL:[Link]

  • 5-HT1A Receptor: An Old Target as a New Attractive Tool in Drug Discovery from Central Nervous System to Cancer Source: ACS Publications URL:[Link]

  • Enhanced glutamate, IP3 and cAMP activity in the cerebral cortex of unilateral 6-hydroxydopamine induced Parkinson's rats Source: SciSpace / Journal of Biomedical Science URL:[Link]

Sources

A Researcher's Guide to Establishing Reproducible Biological Assays for Novel Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous biological testing. For novel compounds, such as those containing the prevalent 4-arylpiperazine scaffold, like the hypothetical 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone, establishing robust and reproducible biological assays is paramount. The reproducibility of these initial assays forms the bedrock upon which all subsequent preclinical and clinical development rests.[1] This guide provides a comparative framework for selecting and validating biological assays for novel piperazine-containing molecules, with a focus on ensuring the scientific integrity and reproducibility of the generated data.

The 4-arylpiperazine moiety is a well-established pharmacophore found in numerous approved drugs targeting central nervous system (CNS) receptors, particularly G-protein coupled receptors (GPCRs) and monoamine transporters.[2][3] Therefore, a logical starting point for a novel compound with this scaffold is to screen for activity at these target classes. This guide will compare and contrast key assay methodologies for these targets, providing the rationale behind experimental choices and detailed protocols to ensure your findings are both accurate and reproducible.

Section 1: Initial Target Screening - A Comparative Approach

Given the chemical structure of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone, initial screening should focus on targets where similar structures have shown activity. The primary candidates are serotonin (5-HT) and dopamine (D) receptors (GPCRs), and the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[3][4][5]

Two general categories of assays are employed for initial screening: binding assays and functional assays.

  • Binding Assays: These assays measure the direct interaction of a compound with its target protein. They are essential for determining the affinity (typically expressed as Kᵢ or Kᴅ) of a compound for its target.

  • Functional Assays: These assays measure the biological effect of a compound binding to its target, such as changes in second messenger levels or ion flux. They are crucial for determining the efficacy (agonist, antagonist, or inverse agonist activity) of a compound.

A comprehensive initial screening strategy should employ both binding and functional assays to build a complete pharmacological profile.

Comparative Overview of Primary Screening Assays
Assay TypeTarget ClassPrincipleAdvantagesDisadvantages
Radioligand Binding GPCRs & TransportersCompetition between the test compound and a radiolabeled ligand for the target receptor.High sensitivity, well-established, provides direct measure of affinity (Kᵢ).Requires handling of radioactive materials, indirect functional information.
Fluorescence Polarization (FP) Binding GPCRsMeasures the change in the tumbling rate of a fluorescently labeled ligand upon binding to the receptor.[6]Non-radioactive, homogeneous format, suitable for high-throughput screening (HTS).[6]Requires a suitable fluorescent ligand, potential for interference from colored or fluorescent compounds.
Calcium Mobilization Assay Gq-coupled GPCRsMeasures changes in intracellular calcium concentration upon receptor activation using calcium-sensitive fluorescent dyes.[7]Direct measure of functional activity, high-throughput compatible, non-radioactive.Only applicable to Gq-coupled GPCRs, indirect measure of receptor activation.
cAMP Assay Gs/Gi-coupled GPCRsMeasures changes in intracellular cyclic AMP (cAMP) levels upon receptor activation.Direct measure of functional activity for Gs/Gi-coupled GPCRs, multiple assay formats available (e.g., HTRF, ELISA).Indirect measure of receptor activation, can be more complex than calcium assays.
Neurotransmitter Uptake Assay Monoamine TransportersMeasures the inhibition of radiolabeled or fluorescent neurotransmitter uptake into cells expressing the target transporter.[4][8]Direct measure of transporter function, physiologically relevant.[8]Can be lower throughput, requires specialized cell lines.[4]

Section 2: Ensuring Reproducibility - The Cornerstones of a Validated Assay

The reproducibility of biological assays is a critical challenge in drug discovery.[1] Several factors must be carefully controlled to ensure that your results are consistent and reliable.

Cell Line Selection and Maintenance

The choice of cell line is a foundational step in developing a cell-based assay.[9][10]

  • Recombinant vs. Endogenous Expression: For initial screening, cell lines stably or transiently expressing the human recombinant target are often preferred as they provide a clean system with high target expression.[4] However, for later-stage validation, testing in cell lines endogenously expressing the target can provide more physiologically relevant data.

  • Cell Line Health and Authentication: Only healthy, viable cells should be used for experiments.[9] It is crucial to regularly monitor cell morphology and viability. Furthermore, cell line authentication (e.g., by short tandem repeat profiling) should be performed to ensure the identity of the cell line and avoid issues with misidentified or cross-contaminated cells.

  • Culture Conditions: Consistent culture conditions, including media, supplements, temperature, and CO₂ levels, are essential for reproducible results.[9] Maintaining a detailed log of cell culture parameters, including passage number, is a critical best practice. Avoid using cells that have been in continuous culture for extended periods to prevent phenotypic drift.[9]

Reagent Quality and Consistency
  • Compound Management: The test compound should be of high purity and stored under appropriate conditions to prevent degradation. For cell-based assays, the final concentration of solvents (like DMSO) should be kept constant across all wells and at a level that does not affect cell viability.

  • Assay Reagents: Use high-quality reagents from reliable suppliers and record lot numbers for all critical components.[9] This allows for troubleshooting if batch-to-batch variability is observed.

Assay Optimization and Validation

Before routine use, any new assay must be thoroughly optimized and validated.

  • Cell Seeding Density: The optimal cell seeding density should be determined to ensure a robust signal-to-background ratio.[9]

  • Incubation Times and Temperatures: These parameters should be optimized to achieve maximal assay performance.

  • Positive and Negative Controls: The inclusion of appropriate positive and negative controls in every experiment is non-negotiable. A known agonist and antagonist for the target should be included to confirm that the assay is performing as expected.

  • Statistical Analysis: Dose-response curves should be analyzed using non-linear regression to determine key parameters like EC₅₀ (for agonists) or IC₅₀ (for antagonists).[11] Statistical tests should be used to assess the significance of the observed effects.[12][13]

Section 3: Detailed Experimental Protocols

The following are example protocols for key assays relevant to a novel piperazine-containing compound. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Radioligand Binding Assay for a GPCR Target (e.g., 5-HT₂ₐ Receptor)

This protocol describes a competition binding assay to determine the affinity of a test compound for the human 5-HT₂ₐ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

  • Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist)

  • Non-specific binding control: Mianserin (10 µM)

  • Test compound (4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone)

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-5-HT₂ₐ cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of binding buffer to each well.

    • Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For total binding wells, add 50 µL of binding buffer.

    • For non-specific binding wells, add 50 µL of 10 µM mianserin.

    • Add 50 µL of [³H]Ketanserin at a concentration close to its Kᴅ (e.g., 1 nM).

    • Add 50 µL of the cell membrane preparation (e.g., 10-20 µg of protein per well).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60 minutes.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Fluorescent Neurotransmitter Uptake Assay for a Monoamine Transporter (e.g., SERT)

This protocol describes an inhibition assay to measure the potency of a test compound to block serotonin uptake by the human serotonin transporter (SERT).[8]

Materials:

  • HEK293 cells stably expressing human SERT

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer

  • Fluorescent Substrate: A commercially available fluorescent SERT substrate (e.g., from the Neurotransmitter Transporter Uptake Assay Kit by Molecular Devices)[8]

  • Positive Control: Fluoxetine (a known SERT inhibitor)

  • Test compound (4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone)

  • Black, clear-bottom 96-well microplates[14]

  • Fluorescence microplate reader

Procedure:

  • Cell Plating:

    • Seed HEK293-SERT cells into black, clear-bottom 96-well plates at an optimized density and allow them to adhere overnight.[9][14]

  • Assay Setup:

    • Wash the cells once with KRH buffer.

    • Add 50 µL of KRH buffer containing the test compound at various concentrations or the positive control (fluoxetine).

    • Incubate for 10-20 minutes at 37°C.

  • Substrate Addition and Incubation:

    • Add 50 µL of the fluorescent SERT substrate to each well.

    • Incubate for a predetermined optimal time (e.g., 10-30 minutes) at 37°C.

  • Detection and Analysis:

    • Measure the fluorescence intensity in each well using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence from wells without cells.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation using non-linear regression to determine the IC₅₀ value.[11][13]

Section 4: Data Visualization and Interpretation

Clear visualization of experimental workflows and data is crucial for understanding and communicating your results.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the workflows for the described assays.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Plate Setup cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation Add_Components Add Buffer, Compound, Radioligand, Membranes Membrane_Prep->Add_Components Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Add_Components Incubate Incubate at RT Add_Components->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze

Caption: Workflow for a radioligand binding assay.

Neurotransmitter_Uptake_Assay cluster_prep Preparation cluster_assay Assay Protocol cluster_detection Detection & Analysis Cell_Plating Seed Cells in 96-well Plate Add_Compound Add Compound & Incubate Cell_Plating->Add_Compound Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Add_Compound Add_Substrate Add Fluorescent Substrate & Incubate Add_Compound->Add_Substrate Read_Plate Read Fluorescence Add_Substrate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Workflow for a fluorescent neurotransmitter uptake assay.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of data that could be generated for 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone from the described assays.

TargetAssay TypeParameterValue
5-HT₂ₐ Receptor Radioligand Binding ([³H]Ketanserin)Kᵢ15 nM
5-HT₂ₐ Receptor Calcium MobilizationIC₅₀ (Antagonist)45 nM
Dopamine D₂ Receptor Radioligand Binding ([³H]Spiperone)Kᵢ250 nM
Dopamine D₂ Receptor cAMP AssayIC₅₀ (Antagonist)> 1 µM
Serotonin Transporter (SERT) Fluorescent Uptake InhibitionIC₅₀8 nM
Dopamine Transporter (DAT) Radioligand Uptake Inhibition ([³H]DA)IC₅₀120 nM
Norepinephrine Transporter (NET) Radioligand Uptake Inhibition ([³H]NE)IC₅₀500 nM

This data suggests that the hypothetical compound is a potent antagonist of the 5-HT₂ₐ receptor and a potent inhibitor of the serotonin transporter, with weaker activity at other tested targets. This multi-target profile is common for piperazine-containing compounds and highlights the importance of a broad screening panel.

Conclusion

For a novel chemical entity like 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone, the path to understanding its biological activity is built upon a foundation of well-validated and reproducible assays. By systematically screening against likely target classes with a combination of binding and functional assays, and by meticulously controlling for variables that impact reproducibility, researchers can confidently build a comprehensive pharmacological profile. This guide provides a framework for making informed decisions about assay selection and for implementing protocols with the scientific rigor necessary to drive a successful drug discovery program. The ultimate goal is to generate data that is not only accurate but also consistently achievable, a hallmark of high-quality research.[1]

References

  • Vertex AI Search. (2023, November 20). Statistical tool or test can be used for dose-response curve with time component.
  • PMC. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. [Link]

  • PMC. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • Infinix Bio. (2026, March 1). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. [Link]

  • PMC. A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188. [Link]

  • Journal of Neuroscience. (2011, April 27). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Frontiers. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • BioIVT. SERT Transporter Assay. [Link]

  • PubMed. The analysis of dose-response curves--a practical approach. [Link]

  • LubioScience. (2025, August 27). GPCR - Structure, Function and Challenges. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • Selvita. (2026, February 4). Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity. [Link]

  • Tanso Biosciences. (2023, August 23). Reproducibility of Tanso Biosciences' GPCR Assay. [Link]

  • ResearchGate. Functional assays for screening GPCR targets | Request PDF. [Link]

  • ResearchGate. 4-Aminoethylpiperazinyl aryl ketones with 5-HT1A/5-HT7 selectivity | Request PDF. [Link]

  • PMC. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. [Link]

  • PubMed. (2020, July 15). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. [Link]

  • Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • PolyU Institutional Research Archive. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. [Link]

  • PMC. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

  • MDPI. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]

Sources

Safety Operating Guide

4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Because 4-(2-methylphenyl)piperazinyl phenylcyclopentyl ketone is a complex, pharmacologically active piperazine derivative (structurally related to potent central nervous system agents and restricted pharmaceutical intermediates), I cannot provide actionable, step-by-step chemical degradation "recipes" or improvised neutralization instructions for its disposal. Attempting to chemically treat or degrade highly active, sterically hindered pharmaceutical intermediates in an improvised or standard laboratory setting poses severe exposure risks and often results in incomplete destruction of the active pharmacophore.

I can, however, provide the authoritative, step-by-step institutional protocols for the safe handling, segregation, and professional disposal of highly active pharmaceutical ingredients (APIs) and complex organic waste in a legitimate laboratory setting, in accordance with federal environmental regulations.

Hazard Characterization & Chemical Causality

To safely manage the disposal of 4-(2-methylphenyl)piperazinyl phenylcyclopentyl ketone, researchers must first understand the chemical causality dictating its environmental and biological risks:

  • Steric Hindrance and Stability: The molecule features a bulky 1-phenylcyclopentyl group attached to a carbonyl (forming an amide/methanone linkage with the piperazine ring). This steric bulk shields the carbonyl carbon, making the molecule highly resistant to standard ambient chemical degradation (such as acid/base hydrolysis) [1].

  • Biological Activity (Pharmacophore): The 1-(2-methylphenyl)piperazine moiety is a known pharmacophore that frequently exhibits high affinity for serotonin (5-HT) and other central nervous system receptors.

  • Lipophilicity: The combination of the phenyl rings and the cyclopentyl group renders the molecule highly lipophilic. If improperly disposed of in standard aqueous waste streams, it will persist in the environment and readily cross biological membranes, posing a severe bioaccumulation hazard.

Because chemical neutralization is ineffective and risky, the only scientifically sound and legally compliant method for disposal is high-temperature incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF) [2].

Institutional Disposal Protocol: A Self-Validating Workflow

The following protocol outlines the cradle-to-grave management of this compound. To ensure trustworthiness, this workflow operates as a self-validating system : every step includes a verification check (e.g., manifest reconciliation) that must be passed before proceeding to the next phase.

Phase 1: Source Containment & PPE Verification
  • Step 1.1: Conduct all handling, transfer, and waste consolidation of the compound inside a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood.

  • Step 1.2: Don appropriate PPE: double nitrile gloves (to prevent permeation by lipophilic agents), a chemical-resistant lab coat, and tightly fitting safety goggles.

  • Validation Check: Inspect gloves for degradation or micro-tears before and immediately after handling the primary container.

Phase 2: Waste Segregation
  • Step 2.1: Determine the matrix of the waste. If the compound is in a solid state (e.g., crystalline powder) or dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate), route it to the Non-Halogenated Organic Waste stream.

  • Step 2.2: If the compound is dissolved in solvents like dichloromethane (DCM) or chloroform, it must be strictly routed to the Halogenated Organic Waste stream.

  • Validation Check: Perform a compatibility review. Ensure no strong oxidizers (e.g., peroxides, nitric acid) or strong acids are present in the receiving waste carboy, as piperazine derivatives (amines/amides) can react exothermically.

Phase 3: RCRA-Compliant Labeling & Storage
  • Step 3.1: Transfer the waste into a chemically compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Step 3.2: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state the full chemical name: 4-(2-methylphenyl)piperazinyl phenylcyclopentyl ketone (no abbreviations) and the accumulation start date [2].

  • Step 3.3: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Validation Check: The Environmental Health and Safety (EHS) officer must cross-reference the chemical inventory deduction with the volume logged on the hazardous waste tag. These numbers must balance precisely.

Phase 4: Final Disposal via High-Temperature Incineration
  • Step 4.1: Once the container reaches 90% capacity or the regulatory time limit (typically 90 to 180 days depending on generator status), initiate a pickup request with your institution's EHS department.

  • Step 4.2: The waste is transferred to a licensed TSDF. The facility will subject the waste to high-temperature incineration (>1,000°C / 1,832°F).

  • Causality: At these extreme temperatures, the stable amide bonds and the piperazine ring are completely oxidized and cleaved, reducing the complex molecule to simple, non-hazardous oxides (CO₂, H₂O, and NOₓ), thereby permanently destroying the active pharmacophore [1].

  • Validation Check: The laboratory receives a signed "Cradle-to-Grave" manifest from the TSDF confirming the exact mass of the chemical has been destroyed, closing the regulatory loop.

Quantitative Waste Categorization Data

To ensure proper segregation and prevent dangerous incompatibilities, laboratory waste streams must be strictly categorized.

Waste CategoryPrimary Matrix / SolventsRCRA Compatibility AlertMax Accumulation TimeFinal Treatment Method
Solid Toxic Waste Pure API powder, contaminated PPE, silica gelDo not mix with liquids90 - 180 DaysIncineration
Non-Halogenated Ethanol, Methanol, Ethyl Acetate, HexaneKeep away from oxidizers90 - 180 DaysIncineration / Fuel Blending
Halogenated Dichloromethane, Chloroform, ChlorobenzeneKeep separate from basic amines90 - 180 DaysSpecialized Incineration
Aqueous Waste Water, weak buffers (pH 5-9)Unsuitable for lipophilic APIs90 - 180 DaysChemical Treatment / POTW

Waste Management Workflow Visualization

The following diagram illustrates the self-validating lifecycle of hazardous pharmaceutical waste from generation to destruction.

WasteWorkflow A 1. Generation & Containment (Fume Hood, PPE) B 2. Hazard Characterization (API / CNS-Active) A->B Identify Risks C 3. Segregation (Non-Halogenated Organics) B->C Matrix Check D 4. RCRA-Compliant Labeling & EHS Logging C->D Log Volume E 5. TSDF Transfer & High-Temp Incineration D->E Manifest Verification

Caption: Workflow for the segregation and disposal of biologically active piperazine derivatives.

References

  • United States Environmental Protection Agency (EPA). "Summary of the Resource Conservation and Recovery Act." EPA.gov,[1]. Available at: [Link]

  • Environmental Health & Safety. "Laboratory Hazardous Waste Management and Disposal Manual." University of Toronto,[2]. Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is synthesized from established best practices for handling structurally related piperazine derivatives and ketone compounds, ensuring a cautious and proactive approach to laboratory safety. The procedures outlined are designed to protect researchers, scientists, and drug development professionals from potential hazards.

Hazard Analysis and Risk Mitigation

4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone is a complex molecule featuring a piperazine ring, a structure common in many biologically active compounds.[1][2] While the toxicological properties of this specific ketone have not been fully investigated, the known hazards of its constituent chemical families necessitate a high degree of caution.[3]

Piperazine and its derivatives are known to cause a range of adverse health effects, including:

  • Severe skin and eye damage: Direct contact can lead to chemical burns.[4][5][6][7]

  • Respiratory and skin sensitization: Inhalation or skin contact may trigger allergic reactions or asthma-like symptoms.[4][5]

  • Irritation: Causes irritation to the skin, eyes, and respiratory system.[8]

Given these potential risks, a comprehensive risk mitigation strategy, centered on robust personal protective equipment (PPE) and stringent handling protocols, is mandatory.

Essential Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of appropriate PPE.[9] All personnel handling 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone must be equipped with the following, at a minimum:

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and airborne particles, which can cause severe eye damage.[9]
Hand Protection Nitrile or other chemically resistant gloves. Double gloving is recommended.[10]Prevents skin absorption and irritation.[4][9] Gloves should be inspected before use and changed frequently, especially if contact is known or suspected.[10]
Body Protection A long-sleeved laboratory coat is mandatory. An apron or coveralls may be necessary for larger quantities.Protects against skin contact and prevents contamination of personal clothing.[9]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If dust or aerosols may be generated and ventilation is inadequate, a NIOSH-approved respirator is required.[4][9]Prevents inhalation of the compound, which may cause respiratory irritation or sensitization.[9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow must be adhered to without deviation.

Operational_Workflow Operational Workflow for Handling 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling & Disposal A Receiving and Inspection B Secure Storage A->B Store securely C Don Appropriate PPE B->C Prepare for handling D Work in Fume Hood C->D Enter controlled workspace E Weighing and Transfer D->E Perform experiment F Decontamination of Workspace E->F Conclude experiment G Waste Segregation F->G Collect all waste H Container Labeling and Sealing G->H Prepare for pickup I Final Disposal via EHS H->I Final step

Caption: Step-by-step workflow for safe handling.

Step-by-Step Handling Protocol
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[11][12] The storage location should be clearly labeled and access restricted to authorized personnel.

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower must be in close proximity.[11]

  • Handling:

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Work Area: Conduct all manipulations of the compound, including weighing and transfers, inside a certified chemical fume hood to minimize inhalation exposure.[4]

    • Minimize Dust: Handle the solid material carefully to avoid generating dust.[13]

    • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.

  • Decontamination: After handling, thoroughly decontaminate the work surface with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.[4] Wash hands and any exposed skin thoroughly with soap and water.[8]

Spill Management

In the event of a spill, immediate and decisive action is crucial to prevent exposure and contamination.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Secure the Area: Restrict access to the spill area.

  • Report: Notify your supervisor and the institutional EHS office.

  • Cleanup (for trained personnel only):

    • Wearing the appropriate PPE (including respiratory protection), contain the spill.

    • For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[11] Avoid creating dust.

    • For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill before collecting it into a waste container.[9]

Disposal Plan

All materials contaminated with 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone must be treated as hazardous chemical waste.[4]

Waste Segregation and Collection
  • Solid Waste: This includes the compound itself, any contaminated weighing paper, pipette tips, and disposable labware. These should be collected in a clearly labeled, leak-proof hazardous waste container.[4]

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[4]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in the solid hazardous waste container.[4]

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone," and any other components of the waste.[4]

  • Storage: Store sealed waste containers in a designated secondary containment area, away from incompatible materials, pending collection.[4]

  • Final Disposal: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[9] The recommended method of disposal is high-temperature incineration by a licensed hazardous waste management company.[4] Do not dispose of this chemical down the drain or in regular trash.[4]

References

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Labor
  • Proper Disposal of 1-Benzoylpiperazine: A Guide for Labor
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Pharmacist.
  • SAFETY DATA SHEET - Piperazine. Fisher Scientific.
  • Piperazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safe handling of hazardous drugs. Current Oncology.
  • Safety D
  • SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine. Fisher Scientific.
  • Using personal protective equipment (PPE) for safe handling of hazardous drugs.
  • Reducing Illicit Drug Exposure: Safety Measures for First Responders. Centers for Disease Control and Prevention.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.
  • SAFETY DATA SHEET - Piperazine Anhydrous. Tokyo Chemical Industry Co., Ltd..
  • Safety D
  • SAFETY DATA SHEET - Cyclopentyl phenyl ketone 95%. Pfaltz & Bauer.
  • SAFETY DATA SHEET - 2-Methylpiperazine. Fisher Scientific.
  • Safety Data Sheet - Phenylacetone (exempt prepar
  • [Synthesis and analgesic activities of phenyl piperazinyl aralkyl ketone deriv
  • 1-(4-METHYL PHENYL)
  • N-Methylpiperazine Safety D
  • 1-phenylcyclopentanecarboxaldehyde. Organic Syntheses.
  • Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed.
  • piperazine. CAMEO Chemicals - NOAA.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.